Nms-E973
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O7/c1-25-8-6-13(7-9-25)23-22(29)17-12-20(33-24-17)21-18(28)10-15(27)11-19(21)32-16-4-2-14(3-5-16)26(30)31/h2-5,10-13,27-28H,6-9H2,1H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQODGGPIHWTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253584-84-7 | |
| Record name | NMS-E973 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253584847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Affinity of Nms-E973 with Hsp90α
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the binding characteristics of Nms-E973, a potent isoxazole-derived inhibitor, to its target, Heat Shock Protein 90 alpha (Hsp90α). It consolidates quantitative binding data, outlines key experimental methodologies, and illustrates the molecular interactions and downstream cellular consequences of this binding event.
Quantitative Binding and Activity Data
This compound is a highly selective and potent inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90α.[1][2][3][4][5] This interaction competitively inhibits the chaperone's ATPase activity, leading to the destabilization and subsequent degradation of a wide array of oncogenic client proteins.[3][6] The binding affinity and cellular potency have been quantified through various biochemical and cell-based assays.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Target/Assay | Value | Method | Reference |
| KD | Hsp90α | 0.346 nmol/L | Surface Plasmon Resonance (SPR) | [1] |
| DC50 | Hsp90α | <10 nmol/L | Fluorescence Polarization (FP) | [1][2][5][6] |
| KD | Grp94 | 4.5 nmol/L | Not Specified | [7] |
| KD | TRAP1 | 670 nmol/L | Not Specified | [7] |
| Average IC50 | 140 Tumor Cell Lines | 1.6 µmol/L | Cell Proliferation Assay | [1][2][3][6] |
-
KD (Dissociation Constant): Represents the equilibrium dissociation constant, a direct measure of binding affinity. A lower KD value indicates a stronger binding interaction. The sub-nanomolar KD for Hsp90α signifies a very high affinity.[1]
-
DC50 (Displacement Concentration 50%): The concentration of the inhibitor required to displace 50% of a fluorescent probe from the target protein. This value is consistent with high-affinity binding.[1]
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of the inhibitor that reduces a biological process (like cell proliferation) by 50%. The widespread antiproliferative activity highlights the compound's effectiveness across various cancer types.[1][2][3]
Experimental Protocols
The characterization of this compound's binding to Hsp90α relies on robust biophysical and biochemical assays. The detailed methodologies for the principal techniques are described below.
Fluorescence Polarization (FP) Competition Assay
This assay quantifies the ability of a test compound (this compound) to displace a fluorescently labeled probe from the Hsp90α ATP binding site. The change in polarization of the emitted light is measured to determine the extent of displacement.
-
Reagents and Materials:
-
Recombinant human Hsp90α protein.
-
Fluorescently labeled probe with known affinity for the Hsp90α ATP site.
-
This compound compound dissolved in DMSO.
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well, low-volume, black microplates.
-
-
Procedure:
-
A solution containing Hsp90α protein (e.g., 5 nM final concentration) and the fluorescent probe (e.g., 0.5 nM final concentration) is prepared in the assay buffer.[6]
-
The Hsp90α-probe mixture is dispensed into the wells of the microplate.
-
Serial dilutions of this compound in DMSO are prepared and added to the wells. Control wells receive DMSO only.
-
The plate is incubated at room temperature for an extended period (e.g., 18 hours) to allow the binding reaction to reach equilibrium.[6]
-
The fluorescence polarization signal is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data are analyzed by plotting the polarization signal against the logarithm of the inhibitor concentration. The DC50 value is determined by fitting the data to a competitive binding model.[6]
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used for the direct measurement of binding kinetics and affinity. It detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human Hsp90α protein.
-
This compound compound.
-
Immobilization reagents (e.g., EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure:
-
Immobilization: The Hsp90α protein is covalently immobilized onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Injection: A series of precise concentrations of this compound (the analyte) are prepared in the running buffer.
-
Each concentration of this compound is injected sequentially over the sensor chip surface at a constant flow rate, allowing for association.
-
This is followed by an injection of running buffer alone to monitor the dissociation phase.
-
Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte from the chip surface, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are processed and fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action, experimental design, and logical flow of this compound's interaction with Hsp90α.
Hsp90α Inhibition and Downstream Signaling
Experimental Workflow for SPR Analysis
Logical Cascade from Binding to Cellular Effect
Mechanism of Action and Downstream Consequences
The high-affinity binding of this compound to the Hsp90α N-terminal domain initiates a cascade of events that are detrimental to cancer cells. Hsp90 is a crucial molecular chaperone responsible for the conformational stability of numerous "client" proteins, many of which are key drivers of cancer growth and survival.[3]
Upon inhibition by this compound:
-
Client Protein Degradation: The chaperone function is abrogated, leaving client proteins like HER2, AKT, B-Raf, and Flt3 unfolded and unstable.[1][3][6] These destabilized proteins are recognized by the cellular machinery and targeted for degradation by the ubiquitin-proteasome system.[3]
-
Signaling Pathway Inhibition: The degradation of these clients leads to the simultaneous shutdown of multiple oncogenic signaling pathways. For instance, degradation of B-Raf and AKT disrupts the MAPK and PI3K/AKT pathways, respectively.[1][8][9] This multi-pronged attack is a key advantage of Hsp90 inhibitors.
-
Cellular Effects: The disruption of these critical survival and proliferation signals results in cell cycle arrest and the induction of apoptosis (programmed cell death), ultimately leading to anti-tumor activity.[1][10] A feedback induction of Hsp70 is a characteristic cellular response to Hsp90 inhibition.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Evaluation of [11C]this compound as a PET tracer for in vivo visualisation of HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Products Targeting Hsp90 for a Concurrent Strategy in Glioblastoma and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
NMS-E973: A Comprehensive Technical Profile on its Selectivity Against Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NMS-E973 is a potent and highly selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins, including a wide array of protein kinases.[1][2][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing its lack of direct inhibitory activity against protein kinases and outlining the experimental methodologies used to establish its mechanism of action. The document also illustrates the key signaling pathways affected by this compound through the destabilization of its client proteins.
Selectivity Profile of this compound
This compound, an isoxazole-derived compound, demonstrates exceptional selectivity for Hsp90.[1] Unlike traditional kinase inhibitors that directly target the ATP-binding pocket of specific kinases, this compound exerts its effects by inhibiting Hsp90, leading to the degradation of Hsp90 client proteins, many of which are kinases crucial for tumor cell survival and proliferation.[3][4]
Kinase Selectivity Screening
Extensive kinase screening has revealed that this compound does not exhibit significant direct inhibitory activity against a broad panel of protein kinases. This high degree of selectivity underscores its distinct mechanism of action compared to conventional kinase inhibitors.
Table 1: this compound Kinase Selectivity Data
| Parameter | Value | Source |
| Kinase Panel Size | 52 diverse protein kinases | [1] |
| Activity | No significant activity observed | [4][5][6] |
The specific list of 52 kinases tested includes ABL, ACK1, AKT1, Alk, AUR1, AUR2, BRK, CDC7, CDK2/CYCA, CHK1, CK2alpha/beta, eEF2K, EGFR1, ERK2, FAK, FGFR1, Flt3, GSK3beta, Haspin V473-K798, IGFR1, IKK2, IR, JAK 1, JAK2, JAK 3, KIT, LCK, MELK, MET, MK2, MPS1, MST4, NEK6, NIM, P38alpha, PAK4, PDGFRb, PDK1, PERK, PIM1, PIM2, PKAalpha, PKCbetaII, PLK1, RET, SULU1, SYK, TRKA, TYK 2, VEGFR2, VEGFR3, and ZAP70.[1]
Hsp90 Binding Affinity
The primary target of this compound is Hsp90. The compound binds with high affinity to the ATP binding site of Hsp90α.[1][7]
Table 2: this compound Hsp90 Binding Affinity
| Parameter | Value | Assay Method | Source |
| DC50 | <10 nM | Fluorescence Polarization Displacement | [1][7] |
| KD | 0.346 nM | Surface Plasmon Resonance | [1] |
Mechanism of Action
This compound functions by inhibiting the chaperone activity of Hsp90. This leads to the misfolding and subsequent proteasomal degradation of Hsp90's "client" proteins. Many of these client proteins are critical components of oncogenic signaling pathways. By inducing the degradation of these kinases, this compound effectively blocks multiple signaling cascades simultaneously.[4][6]
Caption: Mechanism of action of this compound.
Affected Signaling Pathways
By promoting the degradation of key client kinases, this compound disrupts several critical cancer-related signaling pathways, including the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways.[4]
Caption: Key signaling pathways affected by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the binding and activity of this compound.
Hsp90 Binding Assays
Fluorescence Polarization (FP) Displacement Assay: This competitive binding assay is used to determine the concentration at which this compound displaces 50% of a fluorescently labeled probe from the Hsp90 ATP binding site (DC50).
-
Principle: A fluorescent probe bound to Hsp90 has a high fluorescence polarization value. When displaced by a competitive inhibitor like this compound, the probe tumbles more freely in solution, resulting in a lower polarization value.
-
Protocol Outline:
-
A mixture of Hsp90 protein (e.g., 5 nM) and a fluorescent probe (e.g., 0.5 nM) is prepared.
-
Serial dilutions of this compound in DMSO are added to the mixture.
-
The reaction is incubated at room temperature for an extended period (e.g., 18 hours) to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
Data are fitted using a competitive binding equation to determine the DC50 value.[4]
-
Surface Plasmon Resonance (SPR): SPR is employed to provide a more precise measurement of the binding kinetics and affinity (KD) of this compound to Hsp90α.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which Hsp90 is immobilized. The binding of this compound to the immobilized Hsp90 causes a change in the refractive index, which is proportional to the mass of the bound analyte.
-
Protocol Outline:
-
Hsp90α is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The association and dissociation of this compound are monitored in real-time.
-
The resulting sensorgrams are fitted to a 1:1 kinetic titration model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[1]
-
Caption: Workflow for determining Hsp90 binding affinity.
Cell-Based Assays
Antiproliferative Assay: The effect of this compound on the growth of various cancer cell lines is assessed to determine its IC50 value.
-
Protocol Outline:
-
Cancer cell lines are seeded in 96-well plates.
-
After 24 hours, cells are treated with serial dilutions of this compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is measured using a suitable method, such as the CellTiter-Glo luminescent cell viability assay.
-
IC50 values are calculated from the dose-response curves.[1]
-
Client Protein Degradation Assay (Western Blot): This assay confirms the on-target activity of this compound by measuring the levels of Hsp90 client proteins.
-
Protocol Outline:
-
Cancer cells are treated with varying concentrations of this compound for a specific duration (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for Hsp90 client proteins (e.g., B-Raf, AKT) and a loading control (e.g., β-actin).
-
Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized. A decrease in the levels of client proteins with increasing concentrations of this compound indicates on-target activity.[1]
-
Conclusion
This compound is a highly selective Hsp90 inhibitor with a distinct mechanism of action that differentiates it from direct protein kinase inhibitors. Its potent inhibition of Hsp90 leads to the degradation of a multitude of oncogenic client proteins, including numerous kinases, thereby disrupting key cancer-promoting signaling pathways. The comprehensive experimental data confirms its high selectivity and potent anti-tumor activity, making it a significant compound in the development of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The HSP90 Inhibitor Nms-E973: A Technical Guide to its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in oncogenesis and tumor progression. Its inhibition presents a promising strategy for cancer therapy by simultaneously targeting multiple signaling pathways essential for tumor cell survival and proliferation. Nms-E973, a potent and selective Hsp90 inhibitor, has emerged as a significant compound in this class, demonstrating broad anti-proliferative activity across various cancer models. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on the degradation of Hsp90 client proteins, and offers detailed experimental protocols for its investigation.
Core Mechanism: Inhibition of Hsp90 and Subsequent Client Protein Degradation
This compound is a small molecule inhibitor that binds to the ATP-binding pocket in the N-terminal domain of Hsp90 with high affinity.[1][2] This competitive inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[3] Key oncogenic client proteins destabilized by this compound include AKT, B-Raf, and Flt3, resulting in the blockade of critical cancer-promoting signaling pathways such as the PI3K/AKT/mTOR and Raf/MEK/ERK cascades.[2]
Quantitative Data on the Effects of this compound
The efficacy of this compound has been quantified across a range of cancer cell lines, demonstrating its broad therapeutic potential.
Antiproliferative Activity
This compound exhibits potent antiproliferative activity against a wide panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and its underlying molecular drivers.
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian | 0.045 |
| MOLM-13 | Acute Myeloid Leukemia | 0.035 |
| MV-4-11 | Acute Myeloid Leukemia | 0.029 |
| A375 | Melanoma | 0.133 |
| U87-MG | Glioblastoma | ~0.1 |
| T98G | Glioblastoma | ~0.1 |
Table 1: Antiproliferative activity of this compound in various cancer cell lines. Data compiled from multiple sources.
Hsp90 Binding Affinity
This compound demonstrates high-affinity binding to Hsp90α, with a dissociation constant (Kd) in the sub-nanomolar range, indicating a strong and specific interaction.[1]
| Parameter | Value | Method |
| DC50 (Hsp90α) | <10 nM | Fluorescence Polarization Displacement Assay |
| KD (Hsp90α) | 0.346 nM | Surface Plasmon Resonance |
Table 2: Binding affinity of this compound to Hsp90α.[1]
Key Signaling Pathways Affected by this compound
The degradation of Hsp90 client proteins by this compound has profound effects on major signaling pathways that are frequently dysregulated in cancer.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. AKT is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of AKT, thereby inhibiting downstream signaling and promoting apoptosis.[2][3]
Raf/MEK/ERK Pathway
The Raf/MEK/ERK (MAPK) pathway is another central signaling cascade that controls cell proliferation, differentiation, and survival. B-Raf is a critical kinase in this pathway and a well-established Hsp90 client. This compound-mediated degradation of B-Raf disrupts this pathway, leading to reduced cell proliferation.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, U87-MG)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of Hsp90 client proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., anti-AKT, anti-B-Raf) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Client Interaction
This protocol can be used to demonstrate the disruption of the interaction between Hsp90 and its client proteins by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against Hsp90 or a specific client protein
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as above)
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest and Hsp90. A decrease in the amount of co-immunoprecipitated client protein in the this compound-treated sample indicates disruption of the interaction.
Experimental Workflow for Investigating this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly potent and selective Hsp90 inhibitor with significant anticancer activity in a broad range of preclinical models. Its mechanism of action, centered on the disruption of the Hsp90 chaperone machinery and subsequent degradation of key oncoproteins, provides a strong rationale for its clinical development. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Hsp90 inhibitors. Further studies, including quantitative proteomics, will provide a more global understanding of the cellular response to this compound and may reveal novel biomarkers for patient selection and response monitoring.
References
Nms-E973: A Technical Guide to its Impact on Oncogenic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nms-E973 is a potent and selective, isoxazole-derived, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] By binding to the ATP-binding site of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of oncogenic client proteins. This action results in the simultaneous blockade of several critical signaling pathways essential for tumor cell proliferation, survival, and resistance to therapy.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on key oncogenic signaling pathways, and a summary of its preclinical efficacy. Detailed experimental methodologies and quantitative data are presented to support its potential as a therapeutic agent in oncology, particularly in the context of drug resistance and central nervous system metastases.[1][2]
Mechanism of Action
This compound exerts its anticancer effects by targeting Hsp90, a molecular chaperone crucial for the conformational stability and activity of numerous client proteins, many of which are key drivers of oncogenesis.[1]
-
Binding to Hsp90: this compound binds with high affinity to the ATP binding site in the N-terminal domain of Hsp90α.[1] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function.
-
Client Protein Degradation: Inhibition of the Hsp90 ATPase cycle leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins.[3]
-
Induction of Hsp70: A characteristic cellular response to Hsp90 inhibition is the induction of Hsp70, which serves as a biomarker for target engagement.[1][4]
The following diagram illustrates the mechanism of Hsp90 inhibition by this compound.
Impact on Oncogenic Signaling Pathways
By inducing the degradation of multiple client proteins, this compound effectively inhibits several key oncogenic signaling pathways simultaneously.[3][4]
Raf/MAPK Pathway
The Raf/MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and differentiation. Key components of this pathway, including B-Raf and C-Raf, are Hsp90 client proteins.[1]
-
Effect of this compound: In melanoma cells, this compound treatment leads to the degradation of B-Raf and C-Raf, resulting in the inhibition of the downstream MAPK pathway, as evidenced by reduced phosphorylation of MAPK.[1]
The diagram below illustrates the effect of this compound on the Raf/MAPK pathway.
PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. AKT is a well-established Hsp90 client protein.[1][3]
-
Effect of this compound: Treatment with this compound leads to the degradation of AKT, resulting in the downregulation of the PI3K/AKT signaling cascade. This is observed through the reduced phosphorylation of downstream targets like S6.[1]
The following diagram depicts the impact of this compound on the PI3K/AKT pathway.
JAK/STAT Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in hematological malignancies. The kinase Flt3 is an Hsp90 client protein.[1][3]
-
Effect of this compound: In MOLM-13 acute myeloid leukemia cells, this compound induces the degradation of Flt3, leading to the inhibition of its downstream signaling, as shown by a decrease in STAT5 phosphorylation.[1]
The diagram below shows the effect of this compound on the JAK/STAT pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
NMS-E973: A Non-Ansamycin Hsp90 Inhibitor for Overcoming Drug Resistance
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are key drivers of oncogenesis.[1][2] These client proteins include kinases such as ErbB2, B-Raf, ALK, and AKT, as well as transcription factors and telomerase.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the simultaneous blockade of multiple signaling pathways essential for tumor growth and survival.[1][2] This multimodal action makes Hsp90 an attractive target for cancer therapy. NMS-E973 is a novel, potent, and selective non-ansamycin inhibitor of Hsp90, belonging to the isoxazole-derived class of compounds.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its effects on key signaling pathways.
Mechanism of Action
This compound exerts its anticancer effects by binding with high affinity to the ATP-binding site in the N-terminal domain of Hsp90.[1][4][5] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins.[6] Consequently, signaling pathways that are dependent on these client proteins are downregulated, leading to cell growth inhibition and apoptosis.[1][7][8]
A key feature of this compound is its ability to cross the blood-brain barrier (BBB), making it a promising candidate for the treatment of brain metastases, a common challenge in cancer therapy.[1][2][3] Furthermore, this compound has demonstrated significant activity in preclinical models of resistance to other targeted agents, such as vemurafenib and crizotinib.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and activity.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Method | Reference |
| Hsp90α Binding Affinity (KD) | 0.346 nmol/L | Surface Plasmon Resonance | [1] |
| Hsp90α Binding (DC50) | <10 nmol/L | Fluorescence Polarization | [1][4][7] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) | Key Oncoprotein | Reference |
| A2780 | Ovarian Adenocarcinoma | 0.069 | PTEN | [1] |
| BT-474 | Ductal Breast Carcinoma | 0.073 | HER2 | [1] |
| HCC1419 | Ductal Breast Carcinoma | 0.076 | HER2 | [1] |
| RKO | Colon Adenocarcinoma | 0.084 | BRAF | [1] |
| HDQ-P1 | Breast Carcinoma | 0.089 | HER2 | [1] |
| A-375 | Melanoma | 0.133 | BRAF | [1] |
| MV-4-11 | Acute Monocytic Leukemia | 0.029 | FLT3 | [8] |
| MOLM-13 | Acute Myeloid Leukemia | 0.035 | FLT3 | [8] |
| U87 | Glioblastoma | ~1.0 | - | [9] |
| SW1088 | Glioblastoma | ~1.0 | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled probe from the ATP binding site of Hsp90.
-
Reagents and Materials:
-
Hsp90α protein
-
Fluorescently labeled ATP probe
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of Hsp90α protein and the fluorescent probe in the assay buffer. The final concentration of Hsp90 is typically around 5 nM, and the probe concentration is approximately 0.5 nM.[7]
-
Dispense the protein-probe mixture into the wells of a 384-well plate.
-
Add serial dilutions of this compound or test compounds to the wells. Include wells with DMSO as a negative control.
-
Incubate the plate at room temperature for a specified period (e.g., 18 hours) to allow the binding to reach equilibrium.[7]
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the DC50 value, which is the concentration of the compound that causes a 50% reduction in the polarization signal, by fitting the data to a competitive binding equation.[7]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or test compounds for a specified duration (e.g., 72 hours). Include untreated or DMSO-treated cells as controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
-
Western Blot Analysis for Client Protein Degradation
This technique is used to detect changes in the levels of specific Hsp90 client proteins following treatment with an inhibitor.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, B-Raf) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specific time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Mechanism of this compound action on Hsp90 and client proteins.
Caption: General experimental workflow for the evaluation of this compound.
Affected Signaling Pathways
This compound-mediated Hsp90 inhibition leads to the degradation of multiple oncoproteins, thereby simultaneously blocking several critical signaling pathways. The primary pathways affected include:
-
PI3K/AKT Pathway: AKT is a key client protein of Hsp90. Its degradation disrupts downstream signaling, which is crucial for cell survival and proliferation.[1][8][10][11][12]
-
Raf/MEK/ERK (MAPK) Pathway: B-Raf, a critical component of this pathway, is also an Hsp90 client. Its degradation inhibits the MAPK cascade, which is frequently hyperactivated in various cancers, including melanoma.[7][8]
-
JAK/STAT Pathway: Several components of the JAK/STAT pathway are dependent on Hsp90 for their stability and function. Inhibition of Hsp90 can therefore disrupt cytokine signaling and reduce inflammation-driven tumor growth.[7][8]
-
HER2 Signaling: In breast cancer and other malignancies, the HER2 (ErbB2) receptor tyrosine kinase is a prominent Hsp90 client. This compound induces the degradation of HER2, leading to the inhibition of downstream signaling and tumor growth.[1][13]
Caption: Key signaling pathways disrupted by this compound-mediated Hsp90 inhibition.
Conclusion
This compound is a potent, second-generation, non-ansamycin Hsp90 inhibitor with a promising preclinical profile. Its ability to simultaneously target multiple oncogenic drivers, overcome resistance to other targeted therapies, and penetrate the blood-brain barrier highlights its potential as a valuable therapeutic agent in a variety of clinical settings. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other Hsp90 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Manipulation of the Akt Signaling Pathway Regulates Myxoma Virus Replication and Tropism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth inhibition of breast cancer cell lines overexpressing Her2/neu by a novel internalized fully human Fab antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole-Derived Hsp90 Inhibitor NMS-E973: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
NMS-E973 is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated significant antitumor activity in a range of preclinical models. Its unique isoxazole-based structure sets it apart from the ansamycin class of Hsp90 inhibitors. A key characteristic of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential for treating primary and metastatic brain cancers.[1][2][3] This technical guide provides an in-depth summary of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies for key studies.
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile, characterized by selective retention in tumor tissue and the ability to cross the blood-brain barrier.[1][2][3]
In Vivo Pharmacokinetic Parameters in Mice
A study in tumor-bearing mice following a single intravenous administration of 10 mg/kg of this compound revealed the following pharmacokinetic parameters.[1] The analysis was conducted using a two-compartment model.[1][4]
| Parameter | Value | Unit |
| Cmax | 2.8 ± 0.5 | µg/mL |
| AUC | 4.9 ± 0.9 | µg*h/mL |
| t1/2 | 5.55 ± 1.07 | h |
| CL | 39.9 ± 1.70 | mL/min/kg |
| Vss | 5.83 ± 3.18 | L/kg |
Tissue Distribution in Mice
Following a 60 mg/kg intravenous dose in mice bearing A375 human melanoma xenografts, this compound demonstrated significant and sustained concentrations in tumor tissue over three days.[1] Notably, the concentration in the brain was higher than in the plasma, confirming its ability to penetrate the blood-brain barrier.[1] Elimination from the liver and plasma was more rapid compared to the tumor.[1]
| Tissue | Relative Concentration Trend |
| Tumor | High and sustained levels for up to 3 days |
| Brain | Significant concentrations, exceeding plasma levels |
| Liver | More rapid elimination than tumor |
| Plasma | More rapid elimination than tumor |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its inhibition of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.
Mechanism of Action
This compound binds with subnanomolar affinity to the ATP-binding site of Hsp90α, with a dissociation constant (KD) of 0.346 nmol/L as determined by Surface Plasmon Resonance.[1][5] This binding is highly selective against a panel of kinases and other ATPases.[1][2][3] By inhibiting Hsp90, this compound triggers the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. This leads to the simultaneous disruption of multiple oncogenic signaling pathways.[6]
Antiproliferative Activity
This compound demonstrates broad antiproliferative activity across a wide range of human tumor cell lines, with an average IC50 of 1.6 µmol/L.[1] In a panel of 140 cell lines, 15 showed an IC50 of less than 100 nmol/L.[1]
Modulation of Hsp90 Client Proteins and Signaling Pathways
Treatment of cancer cell lines with this compound leads to the degradation of key Hsp90 client proteins and the inhibition of their downstream signaling pathways. This includes:
-
FLT3: Degradation of FLT3 in MOLM-13 acute myeloid leukemia cells.
-
B-Raf, AKT: Degradation in A375 melanoma cells.
-
PI3K/AKT and Raf/MAPK pathways: Inhibition of these pathways is a direct consequence of client protein degradation.[6]
-
Hsp70 Induction: As a compensatory mechanism, inhibition of Hsp90 by this compound leads to the upregulation of Hsp70.
Experimental Protocols
Detailed methodologies for the key pharmacokinetic and pharmacodynamic studies are provided below.
Pharmacokinetic Analysis in Mice
Protocol:
-
Animal Model: Tumor-bearing mice are used for the study.
-
Drug Administration: this compound is administered as a single intravenous injection at a dose of 10 mg/kg.[1]
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][4]
-
Data Analysis: The pharmacokinetic parameters are calculated using a two-compartment model.[1][4]
Hsp90 Binding Assay (Fluorescence Polarization)
Protocol:
-
Reagents: Hsp90 protein and a fluorescently labeled probe that binds to the ATP pocket of Hsp90 are used.
-
Assay Principle: The assay measures the change in fluorescence polarization when the fluorescent probe is displaced from Hsp90 by a competing inhibitor.
-
Procedure:
-
A fixed concentration of Hsp90 and the fluorescent probe are incubated together.
-
Increasing concentrations of this compound are added to the mixture.
-
The fluorescence polarization is measured after an incubation period.
-
-
Data Analysis: The DC50 value (the concentration of the drug that displaces 50% of the fluorescent probe) is determined. For this compound, the DC50 is <10 nmol/L.[1][5]
Cell Proliferation Assay
Protocol:
-
Cell Culture: A panel of human tumor cell lines are cultured in their respective recommended media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated for each cell line.
Western Blot Analysis of Client Protein Degradation
Protocol:
-
Cell Culture and Treatment: Cancer cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the Hsp90 client proteins of interest (e.g., FLT3, AKT, B-Raf) and Hsp70.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Human Tumor Xenograft Model
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., A375 melanoma) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are treated with this compound or a vehicle control via a specified route (e.g., intravenous) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarker modulation (e.g., client protein levels) by Western blot or immunohistochemistry.
-
Data Analysis: Tumor growth inhibition is calculated and the efficacy of this compound is evaluated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
NMS-E973: A Technical Guide to Blood-Brain Barrier Permeability and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NMS-E973, a novel, potent, and selective second-generation Hsp90 inhibitor. A defining characteristic of this compound is its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating intracranial malignancies and metastases.[1][2][3] This document details the mechanism of action, quantitative data on its efficacy and pharmacokinetic profile, experimental protocols for key studies, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a non-ansamycin, isoxazole-derived small molecule that selectively inhibits Heat Shock Protein 90 (Hsp90).[1] It binds with subnanomolar affinity to the ATP-binding site in the N-terminal domain of Hsp90α.[1][4] This inhibition disrupts the chaperoning function of Hsp90, leading to the proteasomal degradation of a wide array of Hsp90 client proteins.[1][3] Many of these client proteins are key oncogenic drivers, including kinases like ErbB2, B-Raf, ALK, and AKT, as well as transcription factors.[1][3] By inducing the degradation of these client proteins, this compound simultaneously blocks multiple signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity and Potency
| Parameter | Value | Assay | Reference |
| Hsp90α Binding Affinity (KD) | 0.346 nmol/L | Surface Plasmon Resonance | [1] |
| Hsp90α DC50 | <10 nmol/L | Fluorescence Polarization Displacement | [1][4][5] |
| Average IC50 (Antiproliferative) | 1.6 µM | Cell Proliferation Assay (panel of 140 cell lines) | [1][4] |
| Potent Antiproliferative IC50 | <100 nM | Cell Proliferation Assay (in 15 cell lines) | [4] |
Table 2: Pharmacokinetic Profile in Mice (Intravenous Administration)
| Parameter | Value (at 10 mg/kg) | Unit |
| Plasma Clearance | 39.9 ± 1.70 | mL/min/kg |
| Volume of Distribution | 5.83 ± 3.18 | L/kg |
| Elimination Half-life | 5.55 ± 1.07 | hours |
Data from MedchemExpress, citing the primary literature.[4]
Table 3: Tissue Distribution in A375 Tumor-Bearing Nude Mice (60 mg/kg IV)
| Time Point | Brain Concentration (µmol/L) | Plasma Concentration (µmol/L) | Tumor Concentration (µmol/L) | Liver Concentration (µmol/L) |
| 1 hour | ~5 | ~3 | ~15 | ~20 |
| 8 hours | ~2 | ~0.5 | ~10 | ~5 |
| 24 hours | ~0.5 | <0.1 | ~5 | ~1 |
Concentrations are approximated from graphical data presented in Fogliatto et al., 2013.[1]
Notably, at the 1-hour time point, the concentration of this compound in the brain was significantly higher than in the plasma, demonstrating its effective penetration of the blood-brain barrier.[1]
Experimental Protocols
Detailed methodologies for the key experiments are outlined below, based on the study by Fogliatto et al., 2013.[1]
Hsp90 Binding and Selectivity Assays
-
Fluorescence Polarization Displacement Assay:
-
Hsp90α protein was mixed with a fluorescently labeled probe.
-
This compound was added at varying concentrations.
-
The displacement of the probe by this compound was measured by a change in fluorescence polarization.
-
The DC50 value, representing the concentration of this compound required to displace 50% of the probe, was calculated.
-
-
Surface Plasmon Resonance (SPR) Analysis:
-
Hsp90α was immobilized on a sensor chip.
-
This compound was flowed over the chip at various concentrations.
-
The binding kinetics (association and dissociation rates) were measured to determine the equilibrium dissociation constant (KD).
-
-
Kinase Selectivity Panel:
-
This compound was tested against a panel of 52 diverse kinases to assess its off-target activity.
-
Cell Proliferation Assay
-
A panel of 140 diverse cancer cell lines was cultured in appropriate media.
-
Cells were seeded in 96-well plates and treated with a range of this compound concentrations.
-
After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, was determined for each cell line.
Pharmacokinetics and Tissue Distribution in Mice
-
Nude mice bearing A375 human melanoma xenografts were used.
-
This compound was administered intravenously at a dose of 60 mg/kg.
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), groups of mice were euthanized.
-
Blood, tumor, liver, and brain tissues were collected.
-
The concentration of this compound in plasma and homogenized tissue samples was quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
In Vivo Antitumor Efficacy in an Intracranial Model
-
A375 human melanoma cells, engineered to express luciferase (A375-LUC), were intracranially implanted into nude mice.
-
Tumor growth was monitored non-invasively via bioluminescence imaging.
-
Once tumors were established, mice were treated with this compound (e.g., 60 mg/kg intravenously).
-
Tumor growth was continuously monitored in treated versus vehicle control groups to assess antitumor efficacy.
-
The ability of this compound to inhibit the growth of intracranial tumors provided functional evidence of its ability to cross the BBB and exert a therapeutic effect within the central nervous system.[1]
Conclusion
This compound demonstrates a compelling preclinical profile as a potent and selective Hsp90 inhibitor with the significant advantage of blood-brain barrier permeability.[1][2] The quantitative data reveals high binding affinity, potent antiproliferative activity, and a favorable pharmacokinetic profile that leads to significant brain exposure.[1][4] Its demonstrated efficacy in an intracranial tumor model underscores its potential for the treatment of primary brain cancers and brain metastases, addressing a critical unmet need in oncology.[1][3] The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's unique properties.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Nms-E973: A Potent Inhibitor of Tumor Cell Proliferation in vitro
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Nms-E973 on tumor cell proliferation. This compound is a novel, isoxazole-derived, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90) that has demonstrated potent and broad-spectrum antiproliferative activity across a wide range of human cancer cell lines.[1][2] This document details its mechanism of action, summarizes its efficacy in various tumor types, provides detailed experimental protocols for assessing its activity, and illustrates key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a highly potent and selective inhibitor of Hsp90, a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are key oncoproteins.[1][3] this compound binds to the ATP-binding site in the N-terminal domain of Hsp90 with subnanomolar affinity, leading to the proteasomal degradation of Hsp90 client proteins.[1][4] This disruption of oncoprotein homeostasis results in the simultaneous blockade of multiple critical signaling pathways that drive tumor cell proliferation, survival, and differentiation.[2][5]
Quantitative Analysis of Antiproliferative Activity
This compound exhibits widespread antiproliferative activity against a diverse panel of human tumor cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values for a selection of sensitive cell lines are presented in Table 1. The data indicates particular sensitivity in cell lines with dysregulated activation of oncogenic pathways driven by kinases such as ErbB2, B-Raf, ALK, and FLT3.[1]
| Cell Line | Tissue of Origin | This compound IC50 (nM) | Key Oncogenic Alteration(s) |
| DU-4475 | Breast | 13 | Not specified |
| A2780 | Ovary | 16 | Not specified |
| MV-4-11 | Acute Myeloid Leukemia | 29 | FLT3-ITD |
| MOLM-13 | Acute Myeloid Leukemia | 35 | FLT3-ITD |
| CAL-51 | Breast | 56 | Not specified |
| HCC1954 | Breast | 61 | HER2 amplification |
| BT-474 | Breast | 73 | HER2 amplification |
| HCC1419 | Breast | 76 | Not specified |
| HDQ-P1 | Not specified | 89 | Not specified |
| A-375 | Melanoma | 133 | BRAF V600E |
Table 1: Antiproliferative activity of this compound in a panel of human cancer cell lines. Data compiled from multiple sources.[1][6]
In glioblastoma cell lines, this compound has also been shown to effectively inhibit cell viability in a dose-dependent manner. For instance, in U87 and SW1088 glioblastoma cells, this compound treatment resulted in a significant decrease in viability, with effects observed from 0.1 µM and reaching over 90% inhibition at 10 µM.[7]
Key Signaling Pathways Affected by this compound
The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins, thereby impacting several oncogenic signaling pathways. These include, but are not limited to, the Raf/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[2][4] Furthermore, in glioblastoma, this compound has been shown to induce apoptosis through a p53-dependent upregulation of the pro-apoptotic protein PUMA.[7]
Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's in vitro activity. The following are standard protocols employed in the characterization of its effects on tumor cell proliferation.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for a specified period, typically 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days, until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for assessing this compound's in vitro effects on tumor cells.
Conclusion
This compound is a potent Hsp90 inhibitor with significant antiproliferative effects against a broad range of tumor cells in vitro. Its mechanism of action, involving the degradation of multiple oncoproteins, makes it an attractive candidate for further preclinical and clinical investigation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to evaluate and expand upon the understanding of this compound's therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isoxazole Scaffold of NMS-E973
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoxazole scaffold of NMS-E973, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). The document details the mechanism of action, key experimental protocols, and quantitative data associated with this novel therapeutic agent.
Introduction to this compound and its Isoxazole Core
This compound is a novel, synthetic, isoxazole-based small molecule inhibitor of Hsp90.[1][2] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3] In the context of this compound, the isoxazole core is crucial for its high-affinity binding to the ATP pocket of Hsp90, leading to the inhibition of the chaperone's activity.[1][4] This inhibition results in the degradation of a wide array of Hsp90 client proteins, many of which are key oncoproteins, making this compound a promising candidate for cancer therapy.[1][5] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating intracranial malignancies.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by binding with subnanomolar affinity to the ATP-binding site in the N-terminal domain of Hsp90α.[1][2] This competitive inhibition prevents the binding of ATP, which is essential for the chaperone's function. The inhibition of Hsp90 leads to the misfolding and subsequent proteasomal degradation of a multitude of client proteins that are critical for tumor cell proliferation, survival, and angiogenesis.[1][4] Key client proteins affected by this compound include Flt3, B-Raf, and AKT.[5] The degradation of these proteins leads to the downstream blockade of major signaling pathways, including the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its binding affinity for Hsp90, its antiproliferative activity against a range of cancer cell lines, and its pharmacokinetic properties in mice.
Table 1: Hsp90 Binding Affinity of this compound
| Assay Type | Target | Parameter | Value (nM) |
| Fluorescence Polarization | Hsp90α | DC50 | <10[1][5] |
| Surface Plasmon Resonance | Hsp90α | KD | 0.346[1] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 35[1] |
| MV-4-11 | Acute Myeloid Leukemia | 29[1] |
| A2780 | Ovarian | 69[4] |
| BT-474 | Breast | 73[1] |
| A375 | Melanoma | 133[1] |
| NCI-H460 | Non-Small Cell Lung | 200[1] |
| DU-145 | Prostate | 330[1] |
| HT-29 | Colon | 430[1] |
| U-87 MG | Glioblastoma | 500[1] |
| Average of 140 cell lines | Various | 1600[1] |
Table 3: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, i.v.)
| Parameter | Unit | Value |
| Clearance | mL/min/kg | 39.9 ± 1.70[1] |
| Volume of Distribution (Vss) | L/kg | 5.83 ± 3.18[1] |
| Elimination Half-life (t1/2) | h | 5.55 ± 1.07[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Synthesis of this compound
The synthesis of this compound, chemically named 5-[2,4-dihydroxy-5-isopropylphenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}isoxazole-3-carboxamide, is based on the general principles of isoxazole synthesis, primarily through a 1,3-dipolar cycloaddition reaction. The specific synthesis is detailed in patent WO 2010/121963. A representative synthetic route involves the following key steps:
-
Preparation of the Nitrile Oxide Precursor: A substituted benzaldehyde is converted to its corresponding aldoxime. This aldoxime is then halogenated, typically with a chlorinating agent, to form a hydroximinoyl chloride.
-
Preparation of the Alkyne Coupling Partner: A suitably functionalized terminal alkyne is prepared.
-
1,3-Dipolar Cycloaddition: The hydroximinoyl chloride is treated with a base in the presence of the terminal alkyne to generate the nitrile oxide in situ, which then undergoes a [3+2] cycloaddition with the alkyne to form the core isoxazole ring.
-
Functional Group Manipulation: Subsequent chemical modifications, such as amide bond formation and deprotection steps, are carried out to install the final functional groups of the this compound molecule.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay measures the ability of this compound to displace a fluorescently labeled probe from the ATP binding site of Hsp90.
-
Reagents: Recombinant human Hsp90α, a fluorescently labeled Hsp90 ligand (e.g., a derivative of geldanamycin), assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.01% NP-40, 2 mM DTT), this compound stock solution in DMSO.
-
Procedure: a. A solution of Hsp90α and the fluorescent probe is prepared in the assay buffer at concentrations optimized for a robust signal window. b. Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer. c. In a microplate, the Hsp90α/probe solution is mixed with the different concentrations of this compound. d. The plate is incubated at room temperature for a defined period (e.g., 1-4 hours) to reach equilibrium. e. The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is plotted, and the data are fitted to a sigmoidal dose-response curve to determine the DC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
Western Blotting for Hsp90 Client Protein Degradation
This technique is used to detect the levels of specific Hsp90 client proteins in cancer cells following treatment with this compound.
-
Cell Treatment and Lysis: Cancer cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours). The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., anti-AKT, anti-B-Raf) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The band intensities are quantified to determine the relative levels of the client proteins in the treated versus control samples.
In Vivo Antitumor Efficacy in Human Tumor Xenograft Models
This experiment evaluates the ability of this compound to inhibit tumor growth in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a clinically relevant route (e.g., intravenous or oral) according to a specific dosing schedule. The control group receives the vehicle.
-
Monitoring: Tumor size is measured regularly with calipers, and the body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a set duration. The tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the discovery and preclinical evaluation of an Hsp90 inhibitor like this compound, and the logical relationship of its mechanism of action.
Conclusion
The isoxazole scaffold of this compound is a key structural feature that enables its potent and selective inhibition of Hsp90. This technical guide has provided a detailed overview of its mechanism of action, comprehensive quantitative data, and key experimental protocols for its characterization. The favorable biological and pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier, underscores its potential as a promising therapeutic agent in oncology. Further research and clinical development will be crucial to fully elucidate its therapeutic utility in various cancer types, including those with central nervous system involvement.
References
- 1. Isoxazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN113056455A - Isoxazole carboxamide compounds and uses thereof - Google Patents [patents.google.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Determining the Half-Maximal Inhibitory Concentration (IC50) of Nms-E973 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nms-E973 is a potent and selective, isoxazole-derived inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a molecular chaperone, HSP90 is crucial for the conformational stability and function of numerous oncogenic "client" proteins involved in tumor cell proliferation, survival, and metastasis.[2] this compound binds with high affinity to the ATP-binding site in the N-terminal domain of HSP90, preventing its chaperone function.[1][2] This inhibition leads to the proteasomal degradation of HSP90 client proteins, including key kinases like AKT, B-Raf, and Flt3, thereby blocking critical downstream signaling pathways such as PI3K/AKT, Raf/MAPK, and JAK/STAT.[4][5] Consequently, this compound exhibits broad antiproliferative activity across a wide range of cancer cell lines and has demonstrated efficacy in preclinical models, including those resistant to other targeted agents.[2][3] A key feature of this compound is its ability to cross the blood-brain barrier, suggesting potential for treating intracranial tumors.[1][2]
This document provides a comprehensive protocol for determining the IC50 value of this compound in various cancer cell lines, a critical parameter for assessing its potency and for designing further preclinical studies.
Figure 1: Mechanism of action of this compound.
Data Presentation: this compound IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU-4475 | Breast Cancer | 13 | [1] |
| EVSA-T | Breast Cancer | 16 | [1] |
| MV-4-11 | Acute Myeloid Leukemia | 29 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 35 | [1] |
| CAL-51 | Breast Cancer | 56 | [1] |
| HCC1954 | Breast Cancer | 61 | [1] |
| BT-474 | Breast Cancer | 73 | [1] |
| HCC1419 | Breast Cancer | 76 | [1] |
| HDQ-P1 | Breast Cancer | 89 | [1] |
| A-375 | Melanoma | 133 | [1] |
Note: this compound has shown widespread antiproliferative activity, with an average IC50 of 1.6 µM across a panel of 140 cell lines, and 15 of those cell lines had an IC50 below 100 nM.[1]
Experimental Protocols
This section details the methodology for determining the IC50 value of this compound using a common cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Hsp70 Induction by Nms-E973
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nms-E973 is a potent and selective isoxazole-derived inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By binding to the ATP pocket in the N-terminal domain of Hsp90, this compound inhibits its chaperone activity, leading to the degradation of these client proteins and subsequent cell cycle arrest and apoptosis.[1][2][5] A hallmark of Hsp90 inhibition is the compensatory induction of other heat shock proteins, most notably Hsp70, as part of the cellular stress response. This application note provides a detailed protocol for the analysis of Hsp70 induction in response to this compound treatment using Western blotting.
Data Presentation
| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Altered Oncogenic Pathway |
| MOLM-13 | Acute Myeloid Leukemia | < 0.1 | Flt3-ITD |
| A375 | Melanoma | 0.133 | B-Raf V600E |
| A2780 | Ovarian | Not specified | Not specified |
Data compiled from publicly available research.[2][6]
Signaling Pathway
The mechanism of Hsp70 induction by this compound is a direct consequence of Hsp90 inhibition. In a normal cellular state, the Heat Shock Factor 1 (HSF1) is kept in an inactive complex with Hsp90. When this compound inhibits Hsp90, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, including HSPA1A (the gene encoding Hsp70), leading to their increased transcription and subsequent protein expression.
Caption: this compound inhibits Hsp90, leading to HSF1 activation and Hsp70 gene transcription.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma or MOLM-13 leukemia cells) in appropriate culture dishes at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence/Growth: Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM).
-
Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 24 hours, to allow for the induction of Hsp70.
Western Blot Protocol for Hsp70 Detection
1. Cell Lysis a. After incubation, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each dish. c. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new tube.
2. Protein Quantification a. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
3. Sample Preparation for SDS-PAGE a. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE (Polyacrylamide Gel Electrophoresis) a. Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10% or 12% polyacrylamide gel. b. Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
5. Protein Transfer (Blotting) a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by observing the pre-stained ladder on the membrane.
6. Immunoblotting a. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsp70 (e.g., from Enzo Life Sciences[2]) diluted in the blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH). c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature. e. Final Washes: Wash the membrane three times for 10 minutes each with TBST.
7. Detection a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Data Analysis a. Perform densitometric analysis of the Hsp70 and loading control bands using appropriate software. b. Normalize the Hsp70 signal to the loading control signal for each sample. c. Compare the normalized Hsp70 levels in this compound-treated samples to the vehicle control to determine the extent of induction.
Experimental Workflow
Caption: Workflow for Western blot analysis of Hsp70 induction by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting HSP90 as a Novel Therapy for Cancer: Mechanistic Insights and Translational Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of [11C]this compound as a PET tracer for in vivo visualisation of HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Nms-E973 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Nms-E973, a potent and selective second-generation Hsp90 inhibitor, in various mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a non-ansamycin, isoxazole-derived small molecule that targets the ATP-binding site of Heat shock protein 90 (Hsp90).[1][2][3][4] Hsp90 is a molecular chaperone crucial for the conformational stability and activity of numerous oncogenic "client" proteins.[1][4] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in the simultaneous blockade of multiple oncogenic signaling pathways.[1][4] This disruption of cellular homeostasis induces cell growth inhibition and apoptosis in cancer cells.[5] Notably, this compound has demonstrated the ability to cross the blood-brain barrier, making it a promising agent for treating intracranial tumors.[1][3]
Signaling Pathway of this compound
Caption: this compound inhibits Hsp90, leading to client protein degradation and downstream pathway inhibition.
Dosage and Administration in Mouse Models
The following tables summarize the dosages and administration schedules of this compound used in various mouse xenograft models.
Table 1: this compound Dosage and Administration in Subcutaneous Xenograft Models
| Tumor Model | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Observed Outcome |
| A375 (Melanoma) | Nude | Intravenous (i.v.) | 60 mg/kg | Twice daily, every other day for 6 treatments | Tumor shrinkage and 74% tumor growth inhibition (TGI)[1][6][7] |
| A375 (Melanoma) | Nude | Intravenous (i.v.) | 60 mg/kg | Twice daily, 3 days on/1 day off/3 days on | Tumor shrinkage and 89% TGI[1][6][7] |
| A2780 (Ovarian) | Nude | Not Specified | 30 mg/kg | Daily for 10 consecutive days | Moderate body weight loss (4.5%)[1] |
| A2780 (Ovarian) | Nude | Not Specified | 60 mg/kg | Daily for 10 consecutive days | Moderate body weight loss (7.7%)[1] |
| A2780 (Ovarian) | Nude | Not Specified | 30 mg/kg | Twice daily, 3 days on/1 day off/3 days on | Not Specified[1] |
| A2780 (Ovarian) | Nude | Not Specified | 60 mg/kg | Twice daily, 3 days on/1 day off/3 days on | Not Specified[1] |
| MOLM-13 (AML) | SCID | Intravenous (i.v.) | 60 mg/kg | Twice daily, 3 days on/1 day off/3 days on | Complete tumor eradication in all animals by day 90[7][8] |
| U87 (Glioblastoma) | Not Specified | Intraperitoneal (i.p.) | 25 mg/kg | Not Specified (Monitored every 2 days) | Significant reduction in tumor volume and weight[5] |
Table 2: this compound Dosage and Administration in Intracranial and Systemic Xenograft Models
| Tumor Model | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Observed Outcome |
| A375-LUC (Melanoma) | Not Specified | Intravenous (i.v.) | 60 mg/kg | Not Specified | Antitumor activity against intracranially implanted tumors[1] |
| MOLM-13 (AML, systemic) | SCID | Intravenous (i.v.) | 60 mg/kg | Twice daily, 3 days on/1 day off/3 days on | 9 out of 10 animals were still alive at day 120[8] |
Experimental Protocols
General Animal Husbandry
All animal studies should be conducted in accordance with institutional guidelines and regulations. Mice are typically housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Subcutaneous Xenograft Tumor Model Protocol
-
Cell Culture: Culture human cancer cell lines (e.g., A375, A2780, MOLM-13, U87) in appropriate media and conditions as recommended by the supplier.
-
Cell Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of medium and Matrigel.
-
Inject the cell suspension (typically 5 x 10^6 to 10 x 10^6 cells in 0.1-0.2 mL) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly).
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
-
Drug Administration:
-
Randomize mice into treatment and control groups.
-
Prepare this compound for administration. For intravenous injection, a formulation in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a concentration of 2.5 mg/mL has been described.[2] For intraperitoneal injection, a suspension can be used.[2]
-
Administer this compound or vehicle control according to the desired dosage and schedule (see Tables 1 and 2).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Monitor animal body weight and general health as indicators of toxicity.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Experimental Workflow for a Subcutaneous Xenograft Study
Caption: A typical workflow for evaluating this compound in a subcutaneous mouse xenograft model.
Intracranial Xenograft Tumor Model Protocol
For intracranial studies, specialized surgical techniques are required for tumor cell implantation into the brain of the mice. This is often followed by non-invasive imaging techniques, such as bioluminescence imaging (for luciferase-expressing cell lines), to monitor tumor growth and response to treatment.[7] The administration of this compound would follow a similar protocol as the subcutaneous models, with a particular focus on its brain-penetrant properties.[1]
Pharmacokinetics
Pharmacokinetic studies in tumor-bearing mice have shown that this compound has a moderate elimination half-life (around 5.55 hours) and high plasma clearance.[2] Importantly, the compound demonstrates selective retention in tumor tissue and achieves significant concentrations in the brain, exceeding those in plasma, which underscores its ability to cross the blood-brain barrier.[1]
Concluding Remarks
This compound has demonstrated significant antitumor activity in a range of preclinical mouse models. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this Hsp90 inhibitor. Careful consideration of the tumor model, administration route, and dosing schedule is critical for designing effective in vivo studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
NMS-E973: A Powerful Tool for Interrogating and Overcoming Resistance to Kinase Inhibitors
Application Note & Protocols
Introduction
NMS-E973 is a potent and selective, second-generation, isoxazole-derived inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It exhibits subnanomolar binding affinity to HSP90α and demonstrates high selectivity against other kinases and ATPases.[1][2] HSP90 is a critical molecular chaperone responsible for the conformational stability and function of a wide array of "client" proteins, many of which are oncogenic kinases that are the targets of specific cancer therapies.[1][3] By inhibiting HSP90, this compound triggers the degradation of these client proteins, leading to the simultaneous blockade of multiple signaling pathways crucial for tumor growth and survival, such as the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4]
A significant advantage of this compound is its ability to overcome resistance to conventional kinase inhibitors.[1][2] Resistance often emerges through secondary mutations in the target kinase or activation of bypass signaling pathways. As this compound targets the upstream chaperone required for the stability of numerous kinases, it can effectively induce the degradation of both wild-type and mutated kinases, as well as other proteins involved in resistance mechanisms.[1][5] Furthermore, this compound is a non-ansamycin compound with a favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, making it a valuable tool for studying and potentially treating intracranial metastases.[1][2][5]
This document provides detailed application notes and experimental protocols for utilizing this compound in research settings to study and overcome resistance to kinase inhibitors.
Mechanism of Action: HSP90 Inhibition and Client Protein Degradation
HSP90 functions as a key regulator of cellular homeostasis by ensuring the proper folding and stability of a multitude of client proteins. In cancer cells, there is a high demand for HSP90 activity to maintain the function of mutated and overexpressed oncoproteins, including numerous kinases that drive tumor progression.
This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, competitively inhibiting its ATPase activity.[6][7] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins. The resulting depletion of these critical oncoproteins disrupts downstream signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[3]
Figure 1: Mechanism of this compound action on the HSP90 chaperone cycle.
Quantitative Data
In Vitro Antiproliferative Activity of this compound
This compound demonstrates broad antiproliferative activity across a diverse panel of human tumor cell lines.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| DU-4475 | Breast Cancer | 13 |
| EVSA-T | Breast Cancer | 16 |
| MV-4-11 | Leukemia | 29 |
| MOLM-13 | Leukemia | 35 |
| CAL-51 | Breast Cancer | 56 |
| HCC1954 | Breast Cancer | 61 |
| BT-474 | Breast Cancer | 73 |
| HCC1419 | Breast Cancer | 76 |
| HDQ-P1 | Myeloma | 89 |
| A-375 | Melanoma | 133 |
| Table 1: Antiproliferative activity of this compound in various human cancer cell lines. Data sourced from[7]. |
In Vivo Antitumor Efficacy of this compound
This compound has shown significant tumor growth inhibition and even tumor shrinkage in various xenograft models.[1]
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observations |
| A375 (Melanoma) | 60 mg/kg i.v., twice daily, every other day for 12 days | 74% | Tumor shrinkage |
| A375 (Melanoma) | 60 mg/kg i.v., twice daily, 3 days on/1 day off/3 days on | 89% | Tumor shrinkage |
| A2780 (Ovarian) | 30 mg/kg i.v., daily for 10 days | - | Moderate body weight loss (4.5%) |
| A2780 (Ovarian) | 60 mg/kg i.v., daily for 10 days | - | Moderate body weight loss (7.7%) |
| MOLM-13 (Leukemia, s.c.) | 60 mg/kg i.v., twice daily, 3 days on/1 day off/3 days on | - | Complete tumor eradication in all animals |
| MOLM-13 (Leukemia, systemic) | 60 mg/kg i.v., twice daily, 3 days on/1 day off/3 days on | - | 9 out of 10 animals alive at day 120 |
| Table 2: In vivo antitumor efficacy of this compound in mouse xenograft models. Data sourced from[1][8]. |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines the methodology to determine the antiproliferative activity of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed exponentially growing cells into 96-well plates at a predetermined optimal density for each cell line. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to start with is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the overnight culture medium and add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is designed to assess the on-target activity of this compound by measuring the degradation of known HSP90 client proteins.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm cell culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., p-EGFR, p-AKT, B-Raf) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well or 10 cm dishes and allow them to attach. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation relative to the loading control.
Protocol 3: Studying Resistance to Kinase Inhibitors Using this compound
This protocol describes a general workflow to investigate the efficacy of this compound in a kinase inhibitor-resistant cell line model.
Figure 2: Workflow for studying this compound in kinase inhibitor resistance.
Procedure:
-
Establish Resistant Model: Utilize a cell line with known resistance to a specific kinase inhibitor (e.g., vemurafenib-resistant A375 melanoma cells or crizotinib-resistant H2228 lung cancer cells).
-
Single-Agent and Combination Treatments:
-
Treat the resistant cells with the kinase inhibitor alone, this compound alone, and a combination of both. Use a dose matrix to explore a range of concentrations for each compound.
-
A common experimental design involves pre-treating with the kinase inhibitor for 24 hours, followed by the addition of this compound for a further 72 hours.[1]
-
-
Assess Cellular Effects:
-
Perform cell proliferation assays (as in Protocol 1) to determine the effect of each treatment on cell viability.
-
Conduct Western blot analysis (as in Protocol 2) to investigate the effects on the target kinase, downstream signaling pathways, and other relevant HSP90 client proteins.
-
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the combination of the kinase inhibitor and this compound is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vivo Validation (Optional): If in vitro results are promising, the efficacy of the combination can be tested in a xenograft model using the resistant cell line.
Conclusion
This compound is a valuable research tool for investigating the biology of HSP90 and for exploring strategies to overcome resistance to targeted therapies. Its potent and selective inhibition of HSP90 leads to the degradation of a broad spectrum of oncoproteins, making it effective in various cancer models, including those that have developed resistance to specific kinase inhibitors. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of cancer biology and drug resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NMS-E973 in Glioblastoma Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical use of NMS-E973, a potent and selective Heat shock protein 90 (Hsp90) inhibitor, in glioblastoma (GBM) models. The information is compiled from available scientific literature. It is important to note that a key research paper in this specific area has been retracted, and therefore, detailed quantitative data and validated, specific protocols are limited. The following sections are based on the remaining available and reliable information.
This compound is a second-generation, non-ansamycin Hsp90 inhibitor that has demonstrated the ability to cross the blood-brain barrier, a critical feature for treating central nervous system malignancies like glioblastoma.[1] Its mechanism of action involves the inhibition of Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins that are often implicated in oncogenesis.[2]
Mechanism of Action in Glioblastoma
In preclinical glioblastoma models, this compound is reported to exert its anticancer effects by inducing apoptosis.[3][4] The proposed signaling pathway involves the p53 tumor suppressor protein and the pro-apoptotic Bcl-2 family member, PUMA (p53 upregulated modulator of apoptosis).[2][3][4] Inhibition of Hsp90 by this compound leads to the degradation of client proteins that normally suppress p53. This stabilization and activation of p53, in turn, transcriptionally upregulates PUMA. PUMA then promotes apoptosis by neutralizing anti-apoptotic Bcl-2 proteins and activating Bax/Bak, leading to mitochondrial dysfunction and caspase activation.[3]
Signaling Pathway of this compound in Glioblastoma
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
Quantitative Data from In Vitro Studies
The following table summarizes the reported effects of this compound on glioblastoma cell lines. Due to the retraction of a key publication, specific quantitative data is limited.
| Cell Line | Assay | Parameter | Result | Citation |
| U87 | Cell Viability (MTT) | Cell Growth Inhibition | Dose-dependent decrease in viability starting at 0.1 µM; >90% decrease at 10 µM. | [3] |
| SW1088 | Cell Viability (MTT) | Cell Growth Inhibition | Dose-dependent decrease in cell viability. | [3] |
| U87, SW1088 | Apoptosis (Hoechst Staining) | Morphological Changes | Significant increase in cells with condensed chromatin and micronucleation after 48h treatment. | [3] |
| U87, SW1088 | Apoptosis (Annexin V/PI) | Apoptotic Cells | Over 30% Annexin V positive cells after 48h treatment. | [3] |
| U87, SW1088 | Apoptosis (Western Blot) | Caspase Activation | Activation of caspase-3, -8, and -9 observed. | [3] |
Note: The quantitative data presented here is primarily from a single source which has since been retracted. These findings should be interpreted with caution and require independent verification.
Experimental Protocols
The following are generalized protocols for experiments commonly used to evaluate Hsp90 inhibitors in glioblastoma preclinical models. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions and for use with this compound.
In Vitro Cell Viability - MTT Assay
This protocol is for assessing the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: General workflow for an MTT-based cell viability assay.
Materials:
-
Glioblastoma cell lines (e.g., U87, SW1088)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count glioblastoma cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.
Apoptosis Assay - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with this compound at the desired concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.
Western Blotting for Protein Expression
This protocol is for detecting the levels of specific proteins (e.g., PUMA, cleaved caspases, Hsp90 client proteins) following treatment with this compound.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PUMA, anti-cleaved caspase-3, anti-p53, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
In Vivo Glioblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous glioblastoma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Glioblastoma cells (e.g., U87)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest glioblastoma cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject 2 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal) according to the planned dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Disclaimer: These protocols are intended as a general guide. Researchers should consult the relevant literature and optimize the protocols for their specific experimental needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Inhibition of HSP90 as a Strategy to Radiosensitize Glioblastoma: Targeting the DNA Damage Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products Targeting Hsp90 for a Concurrent Strategy in Glioblastoma and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nms-E973 in Intracranial Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nms-E973, a potent and selective Heat Shock Protein 90 (HSP90) inhibitor, in preclinical intracranial tumor models. This compound has demonstrated the ability to cross the blood-brain barrier, making it a promising agent for the treatment of primary and metastatic brain cancers such as glioblastoma and melanoma.[1][2][3] This document outlines the essential methodologies for establishing orthotopic tumor models, administering this compound, and assessing its therapeutic efficacy through bioluminescence imaging and immunohistochemical analysis. The provided protocols and data are intended to serve as a guide for researchers investigating the anti-cancer properties of this compound in a central nervous system setting.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[4] Its inhibition represents a key therapeutic strategy in oncology. This compound is a novel, potent, and selective small-molecule inhibitor of HSP90, binding with subnanomolar affinity to the ATP-binding site of Hsp90α.[1][2] A critical feature of this compound is its ability to penetrate the blood-brain barrier, a significant hurdle for many anti-cancer agents.[2] This property allows for the direct targeting of intracranial tumors. In vivo studies have shown that this compound induces tumor shrinkage in various xenograft models, including intracranially implanted melanoma and glioblastoma.[1][2][3] Its mechanism of action involves the degradation of HSP90 client proteins, leading to the inhibition of key signaling pathways such as Raf/MAPK and PI3K/AKT, and the induction of apoptosis.[2][3]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Average IC50 (µM) |
| A375 | Melanoma | 0.133[1] |
| MOLM-13 | Acute Myeloid Leukemia | 0.035[1] |
| MV-4-11 | Acute Myeloid Leukemia | 0.029[1] |
| SW1088 | Glioblastoma | Dose-dependent decrease in viability[5] |
| U87 | Glioblastoma | Dose-dependent decrease in viability[5] |
| Average across 140 cell lines | Various | 1.6 [6] |
Table 2: In Vivo Efficacy of this compound in Intracranial Tumor Models
| Tumor Model | Treatment Schedule | Outcome | Reference |
| A375 Melanoma (intracranial) | 60 mg/kg i.v., twice daily, 3 days on/1 day off/3 days on | Increased survival | [2] |
| U87 Glioblastoma (subcutaneous xenograft) | 25 mg/kg/day i.p. for 7 days | Significant tumor growth inhibition | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Intravenous (i.v.) |
| Dose | 10 mg/kg |
| Half-life (t½) | 5.55 ± 1.07 h |
| Plasma Clearance | 39.9 ± 1.70 mL/min/kg |
| Volume of Distribution | 5.83 ± 3.18 L/kg |
Data obtained from studies in Balb/c male nude mice.[1]
Experimental Protocols
Protocol 1: Establishment of Intracranial Tumor Model
This protocol describes the stereotactic intracranial injection of luciferase-expressing cancer cells into immunocompromised mice.
Materials:
-
Luciferase-expressing tumor cells (e.g., U87-luc, A375-luc)
-
Sterile 1x Phosphate Buffered Saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Micro-syringe pump and syringe with a 26-gauge needle
-
Burr drill
-
Surgical tools (forceps, scissors, cotton swabs)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Suture or tissue adhesive
Procedure:
-
Cell Preparation: Culture luciferase-expressing tumor cells to 80-90% confluency. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using the approved institutional protocol. Once anesthetized, place the mouse in the stereotaxic frame.
-
Surgical Procedure: a. Shave the fur on the head and clean the scalp with an antiseptic solution. b. Make a small midline incision in the scalp to expose the skull. c. Using stereotactic coordinates, identify the injection site (e.g., for the striatum: +0.5 mm anterior, +2.0 mm lateral from bregma). d. Use the burr drill to create a small hole through the skull at the injection site, being careful not to damage the underlying dura mater. e. Lower the syringe needle through the burr hole to the desired depth (e.g., -3.0 mm from the dura). f. Cell Injection: Infuse the cell suspension at a slow, controlled rate (e.g., 0.5 µL/min) for a total volume of 2-5 µL. g. After injection, leave the needle in place for 5 minutes to prevent reflux, then slowly withdraw the needle. h. Close the scalp incision with sutures or tissue adhesive.
-
Post-operative Care: Monitor the animal until it has fully recovered from anesthesia. Provide post-operative analgesics as per institutional guidelines.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, Saline)
-
Sterile syringes and needles
Procedure:
-
Formulation of this compound for Injection: A suggested formulation for intravenous (i.v.) or intraperitoneal (i.p.) injection is as follows: a. Dissolve this compound in DMSO to create a stock solution. b. For a final solution, mix the DMSO stock with PEG300, then add Tween-80, and finally bring to the desired volume with saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration should be calculated based on the desired dosage and injection volume.
-
Administration: a. For intravenous administration, inject the formulated this compound into the tail vein. b. For intraperitoneal administration, inject into the lower abdominal quadrant. c. A typical effective dose is 60 mg/kg, administered twice daily.[2] Treatment schedules can vary, for example, every other day or a "3 days on/1 day off/3 days on" cycle.[2]
Protocol 3: Bioluminescence Imaging for Tumor Growth Monitoring
Materials:
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic (isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Luciferin Injection: Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.
-
Imaging: Approximately 10-15 minutes after luciferin injection, place the mouse in the imaging chamber of the in vivo imaging system.
-
Image Acquisition: Acquire bioluminescent images. The exposure time may need to be adjusted based on the signal intensity.
-
Data Analysis: Use the accompanying software to quantify the bioluminescent signal (photon flux) from the region of interest (ROI) corresponding to the tumor. Monitor tumor growth by imaging the animals at regular intervals (e.g., weekly).
Protocol 4: Immunohistochemistry (IHC) for Pharmacodynamic Markers
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections
-
Primary antibodies (e.g., anti-p-AKT, anti-p-ERK, anti-PUMA, anti-HSP70)
-
Secondary antibodies
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Tissue Preparation: At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains and fix in 4% paraformaldehyde overnight, then process for paraffin embedding.
-
IHC Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate buffer). c. Block endogenous peroxidase activity and non-specific binding sites. d. Incubate with the primary antibody at the recommended dilution overnight at 4°C. e. Wash and incubate with the appropriate biotinylated secondary antibody. f. Wash and incubate with streptavidin-horseradish peroxidase conjugate. g. Develop the signal using a DAB chromogen solution. h. Counterstain with hematoxylin. i. Dehydrate and mount the slides.
-
Analysis: Examine the slides under a microscope to assess the expression and localization of the target proteins in the tumor tissue.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine Nms-E973 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nms-E973 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic pathways such as the PI3K/AKT/mTOR and Raf/MEK/ERK signaling cascades.[2][3] This ultimately results in the induction of apoptosis and inhibition of tumor growth.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound.
Hsp90 Signaling Pathway and this compound Mechanism of Action
Hsp90 plays a crucial role in maintaining the conformational stability of numerous client proteins. The chaperone cycle of Hsp90 is an ATP-dependent process. This compound competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
References
- 1. Discovery of this compound as novel, selective and potent inhibitor of heat shock protein 90 (Hsp90) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Inhibition of Melanoma Cells with NMS-E973 and PLX-4720
Topic: Nms-E973 in combination with PLX-4720 in melanoma cells Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastatic melanoma, particularly BRAF-mutant melanoma, has seen significant therapeutic advancements with the development of targeted therapies. PLX-4720 is a potent and selective inhibitor of the BRAF V600E mutant kinase, a common driver mutation in melanoma.[1][2][3] By blocking the constitutively active BRAF V600E, PLX-4720 inhibits the downstream MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in melanoma cells bearing this mutation.[2][3] However, the efficacy of BRAF inhibitors is often limited by the development of intrinsic or acquired resistance.
This compound is a novel, potent, and selective inhibitor of Heat Shock Protein 90 (Hsp90).[4][5][6] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival, including BRAF, CRAF, and AKT.[4][5] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[4][7][8]
The combination of this compound and PLX-4720 presents a compelling therapeutic strategy. This dual approach not only targets the BRAF V600E kinase directly with PLX-4720 but also promotes its degradation via Hsp90 inhibition with this compound. Furthermore, this compound can counteract resistance mechanisms to BRAF inhibitors by simultaneously targeting other survival pathways, such as the PI3K/AKT pathway. Preclinical evidence suggests a synergistic anti-tumor effect when this compound is combined with PLX-4720.[5] These application notes provide a summary of the rationale, supporting data, and detailed protocols for studying the combined effects of this compound and PLX-4720 in melanoma cell lines.
Data Presentation
The following tables summarize the inhibitory activities of this compound and PLX-4720 as single agents in relevant melanoma cell lines.
Table 1: Single-Agent Activity of this compound in Melanoma Cells
| Cell Line | BRAF Status | This compound IC50 (µM) | Reference |
| A375 | V600E | 0.133 | [9] |
Table 2: Single-Agent Activity of PLX-4720 in Melanoma Cells
| Cell Line | BRAF Status | PLX-4720 GI50 (µM) | Reference |
| A375 | V600E | 0.50 | [1] |
| WM2664 | V600E | 1.5 | [1] |
| 1205Lu | V600E | Not Specified | [1] |
| C8161 | Wild-Type | No Activity | [1] |
Note: Data for the combination of this compound and PLX-4720 should be generated using the protocols outlined below. The expected outcome is a synergistic interaction, which can be quantified by a Combination Index (CI) of less than 1.
Mandatory Visualizations
Caption: Dual inhibition of oncogenic signaling in melanoma.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment
This protocol is designed to assess the synergistic effect of this compound and PLX-4720 on the proliferation of melanoma cells using a cell viability assay such as MTT or RealTime-Glo™.
Materials:
-
BRAF V600E-mutant melanoma cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
PLX-4720 (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent or RealTime-Glo™ reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and PLX-4720 in complete growth medium. A common approach is to use a 6x6 or 8x8 matrix of concentrations centered around the known IC50 of each drug.
-
Include single-agent controls for each drug at all concentrations used in the combination matrix.
-
Include vehicle control (DMSO) wells. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Remove the medium from the cells and add 100 µL of the prepared drug-containing medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control wells to determine the percent cell viability.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the molecular mechanism of the drug combination by analyzing the expression and phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
Materials:
-
BRAF V600E-mutant melanoma cell line (e.g., A375)
-
6-well cell culture plates
-
This compound and PLX-4720
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BRAF, anti-Hsp70, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, PLX-4720, the combination of both, or vehicle (DMSO) for 24 hours. Use concentrations determined to be synergistic from the viability assay (e.g., around the IC50 of each drug).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Expected Outcomes:
-
PLX-4720 alone: a significant decrease in p-ERK levels.
-
This compound alone: a decrease in total BRAF and p-AKT levels, and an increase in Hsp70 (a marker of Hsp90 inhibition).
-
Combination: a more profound and sustained inhibition of p-ERK and p-AKT compared to either single agent. Degradation of total BRAF and potential cleavage of PARP, indicating apoptosis.
References
- 1. A melanoma subtype with intrinsic resistance to BRAF inhibition identified by receptor tyrosine kinases gene-driven classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Landscape of Targeted Anti-Cancer Drug Synergies in Melanoma Identifies a Novel BRAF-VEGFR/PDGFR Combination Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. f3nixinstitute.com [f3nixinstitute.com]
- 4. Unbiased high throughput drug combination pilot screen identifies synergistic drug combinations effective against patient-derived and drug-resistant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput ex vivo drug testing identifies potential drugs and drug combinations for NRAS-positive malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. No longer an untreatable disease: How targeted and immunotherapies have changed the management of melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic inhibition of human melanoma proliferation by combination treatment with B-Raf inhibitor BAY43-9006 and mTOR inhibitor Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Nms-E973 Pharmacodynamics in Tumor Tissue
Introduction
Nms-E973 is a potent, selective, and orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] Hsp90 is a molecular chaperone essential for the conformational stability, maturation, and activity of a wide array of "client" proteins, many of which are critical oncogenic drivers.[1] These clients include mutated or overexpressed kinases (e.g., ALK, B-Raf, FLT3, AKT), transcription factors, and other proteins involved in the hallmark traits of cancer.[1][2] By inhibiting Hsp90, this compound disrupts the chaperoning of these client proteins, leading to their ubiquitination and subsequent proteasomal degradation. This results in the simultaneous blockade of multiple oncogenic signaling pathways, such as the PI3K/AKT, RAF/MEK/ERK, and JAK/STAT pathways.[2][5]
Monitoring the pharmacodynamic (PD) effects of this compound in tumor tissue is critical for understanding its biological activity, confirming target engagement, and optimizing dose and schedule in preclinical and clinical settings.[6] These application notes provide a comprehensive guide for researchers to assess the pharmacodynamic effects of this compound in tumor tissue, focusing on the Anaplastic Lymphoma Kinase (ALK) signaling pathway as a primary example of an Hsp90 client.
Mechanism of Action and Signaling Pathway
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, preventing the chaperone from stabilizing its client proteins. This leads to the degradation of oncogenic kinases like ALK, which in turn inhibits downstream signaling pathways responsible for cell proliferation, survival, and growth.[1][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Investigating BRAF-Mutant Melanoma with NMS-E973
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NMS-E973, a potent and selective Hsp90 inhibitor, in preclinical studies of BRAF-mutant melanoma. The protocols detailed below are based on established methodologies and published data to ensure reproducibility and accuracy in your research.
Introduction to this compound
This compound is a novel, isoxazole-derived small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of client proteins, many of which are critical for cancer cell proliferation and survival. In BRAF-mutant melanoma, the constitutively active BRAF kinase is a key oncogenic driver. This compound induces the degradation of Hsp90 client proteins, including BRAF and CRAF, leading to the dual inhibition of the MAPK and PI3K/AKT signaling pathways.[1][2] This mechanism of action results in potent anti-proliferative activity and apoptosis in BRAF-mutant melanoma cells. A significant advantage of this compound is its ability to cross the blood-brain barrier, making it a promising agent for the treatment of brain metastases, a common complication in advanced melanoma.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in the context of BRAF-mutant melanoma research.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation) | A375 (BRAF V600E) | 133 nM | [3] |
| Average IC50 (Panel of 140 cell lines) | Various | 1.6 µM | [3] |
| Hsp90α Binding (DC50) | - | <10 nM | [3] |
| Hsp90α Binding (KD) | - | 0.346 nM | [4] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, i.v.)
| Parameter | Value | Unit | Reference |
| Elimination Half-life (t½) | 5.55 ± 1.07 | h | [3] |
| Plasma Clearance | 39.9 ± 1.70 | mL/min/kg | [3] |
| Volume of Distribution | 5.83 ± 3.18 | L/kg | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on BRAF-mutant melanoma cell lines.
Materials:
-
BRAF-mutant melanoma cell line (e.g., A375)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count A375 cells.
-
Seed 8,000 cells in 100 µL of complete growth medium per well in a 96-well plate.[2]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and blank (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT solution to each well.[5]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for Pathway Modulation
This protocol is for assessing the effect of this compound on the protein levels of Hsp90 clients and the phosphorylation status of key signaling molecules in the MAPK and AKT pathways.
Materials:
-
A375 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRAF, anti-CRAF, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-Hsp70, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
-
A375 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous A375 xenograft model in immunocompromised mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (e.g., Nu/Nu) or SCID mice, 6-8 weeks old
-
A375 cells
-
Matrigel (optional)
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Sterile syringes and needles
-
Calipers
Protocol:
-
Tumor Cell Implantation:
-
Harvest A375 cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. An equal volume of Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]
-
Prepare the this compound formulation. For intravenous (i.v.) injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been described.[3]
-
Administer this compound at the desired dose and schedule. A previously reported effective schedule is 60 mg/kg i.v. twice daily, for 3 days on, 1 day off, and 3 days on (3-1-3 schedule).[7]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics by western blot).
-
Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
-
Pharmacokinetic Analysis in Mice
This protocol outlines a basic procedure for assessing the pharmacokinetic profile of this compound in tumor-bearing mice.
Materials:
-
A375 tumor-bearing mice
-
This compound formulation for i.v. injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Protocol:
-
Drug Administration:
-
Administer a single intravenous bolus of this compound (e.g., 10 mg/kg) to a cohort of tumor-bearing mice.[8]
-
-
Sample Collection:
-
At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the final time point, euthanize the mice and collect tumors and other tissues (e.g., brain, liver) for drug concentration analysis.
-
-
Sample Analysis:
-
Extract this compound from plasma and tissue homogenates.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and half-life.
-
By following these detailed protocols, researchers can effectively investigate the preclinical efficacy and mechanism of action of this compound in BRAF-mutant melanoma models, contributing to the development of novel therapeutic strategies for this challenging disease.
References
- 1. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. 2.6. Cell viability assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Illuminating Tumor Response: In Vivo Imaging of Nms-E973 Treated Tumors
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nms-E973 is a potent and selective, non-ansamycin, small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[1] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in the simultaneous blockade of multiple oncogenic signaling pathways.[1] A significant characteristic of this compound is its ability to penetrate the blood-brain barrier, making it a promising therapeutic agent for intracranial tumors.[1][4] This document provides detailed application notes and protocols for the in vivo imaging of tumors treated with this compound, utilizing both bioluminescence and Positron Emission Tomography (PET) imaging techniques.
Mechanism of Action of this compound
This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function.[5] This leads to the proteasomal degradation of Hsp90 client proteins, which include key drivers of cancer such as ErbB2, B-Raf, Alk, Flt3, EGFR, MET, and AKT.[1] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[5][6] In glioblastoma models, this compound has been shown to induce apoptosis through a p53-dependent induction of PUMA (p53 upregulated modulator of apoptosis).[5][6]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| DU-4475 | Breast | 13 |
| EVSA-T | Breast | 16 |
| CAL-51 | Breast | 56 |
| HCC1954 | Breast | 61 |
| BT-474 | Breast | 73 |
| HCC1419 | Breast | 76 |
| HDQ-P1 | Breast | 89 |
| MV-4-11 | Leukemia | 29 |
| MOLM-13 | Leukemia | 35 |
| A-375 | Melanoma | 133 |
| A2780 | Ovarian | One of the most sensitive |
Data compiled from MedchemExpress.[2]
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (TGI) / Outcome |
| A2780 Ovarian Xenograft | 60 mg/kg i.v., twice daily, every other day for 12 days | 74% TGI |
| A2780 Ovarian Xenograft | 60 mg/kg i.v., twice daily, 3 days on/1 day off/3 days on | 89% TGI |
| A375 Melanoma Xenograft (Subcutaneous) | 60 mg/kg i.v. | Tumor shrinkage |
| A375-LUC Melanoma Xenograft (Intracranial) | Not specified | 92% inhibition of luminescence signal |
| A375-LUC Melanoma Xenograft (Intracranial) | Not specified | 77% decrease in tumor volume (MRI) |
| MOLM-13 Leukemia Xenograft (Subcutaneous) | 60 mg/kg twice daily, 3-1-3 on-off-on | Complete tumor eradication in 7/7 mice |
| MOLM-13 Leukemia Xenograft (Systemic) | 60 mg/kg twice daily, 3-1-3 on-off-on | 9/10 mice alive at day 120 |
Data compiled from Fogliatto et al., 2013 and MedchemExpress.[1][2][7]
Experimental Protocols
Protocol 1: Establishment of Human Tumor Xenografts in Mice
This protocol describes the subcutaneous and intracranial implantation of human tumor cells in immunocompromised mice.
Materials:
-
Human cancer cell line (e.g., A375-luc, luciferized melanoma cells)
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, for subcutaneous injection)
-
Anesthetics (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotactic apparatus for intracranial injection
-
Hamilton syringe
Procedure:
-
Cell Culture: Culture tumor cells in appropriate medium supplemented with FBS. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation:
-
For subcutaneous injection: Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
For intracranial injection: Harvest and wash cells as above, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.[2]
-
-
Animal Anesthesia: Anesthetize the mouse using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).[2]
-
Implantation:
-
Subcutaneous: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
Intracranial:
-
Secure the anesthetized mouse in a stereotactic frame.[2][8]
-
Make a small incision in the scalp to expose the skull.
-
Using a microdrill, create a small burr hole at the desired coordinates (e.g., 0.1 mm posterior and 2.3 mm right of the bregma for the caudate nucleus).[2]
-
Slowly inject 2 µL of the cell suspension (2 x 10^4 cells) into the brain at a specific depth (e.g., 2.6 mm).[2]
-
Withdraw the needle slowly and seal the burr hole with bone wax. Suture the scalp incision.[2]
-
-
-
Post-operative Care: Monitor the animals regularly for tumor growth, body weight, and overall health.
Protocol 2: In Vivo Bioluminescence Imaging of Intracranial Tumors
This protocol details the non-invasive monitoring of intracranial tumor growth and response to this compound treatment using bioluminescence imaging (BLI).
Materials:
-
Mice with established luciferase-expressing intracranial tumors
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane.[9]
-
Substrate Administration: Inject D-luciferin (150 mg/kg body weight) intraperitoneally.[2]
-
Imaging:
-
Data Analysis:
-
Define a region of interest (ROI) over the head of the mouse.
-
Quantify the bioluminescent signal as total flux (photons/second).[9]
-
Monitor tumor growth and treatment response by comparing the bioluminescent signal over time between treated and control groups. A decrease in signal intensity in the treated group indicates a therapeutic response.[1]
-
Protocol 3: In Vivo PET Imaging with [11C]this compound
This protocol describes the use of radiolabeled this compound for PET imaging to visualize Hsp90 expression in tumors.
Materials:
-
[11C]this compound radiotracer
-
Mice with established tumors
-
MicroPET scanner
-
Anesthesia system (isoflurane)
Procedure:
-
Radiotracer Synthesis: Synthesize [11C]this compound as previously described.[10]
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane.
-
Radiotracer Injection: Inject a known amount of [11C]this compound (e.g., ~5.5 MBq) via the tail vein.[11]
-
PET Imaging:
-
Position the anesthetized mouse in the microPET scanner.
-
Acquire dynamic or static PET images over a specified duration (e.g., 90 minutes).[10]
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Draw ROIs over the tumor and other organs of interest (e.g., muscle, liver) to generate time-activity curves.
-
Calculate the tumor uptake of [11C]this compound, often expressed as the standardized uptake value (SUV).
-
Tumor-to-muscle ratios can be used to assess the specificity of tracer accumulation.[5]
-
-
Blocking Studies (for specificity): To confirm that the tracer uptake is specific to Hsp90, a separate cohort of mice can be pre-treated with a non-radiolabeled Hsp90 inhibitor (e.g., unlabeled this compound or PU-H71) before the injection of [11C]this compound.[11][12] A significant reduction in tumor uptake of the radiotracer in the pre-treated group would confirm target specificity.
Conclusion
This compound is a promising Hsp90 inhibitor with significant antitumor activity, including in challenging models like intracranial tumors. The in vivo imaging protocols detailed in this document provide robust methods for non-invasively monitoring tumor progression and the therapeutic efficacy of this compound. Bioluminescence imaging is a powerful tool for high-throughput screening of treatment response in luciferase-expressing tumors, while PET imaging with [11C]this compound offers a quantitative method to assess Hsp90 expression and target engagement in vivo. These techniques are invaluable for the preclinical evaluation of this compound and other Hsp90 inhibitors, facilitating their translation to the clinical setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intracranial Implantation with Subsequent 3D In Vivo Bioluminescent Imaging of Murine Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. Evaluation of [11C]this compound as a PET tracer for in vivo visualisation of HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of [11C]this compound as a PET tracer for in vivo visualisation of HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nms-E973 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the solubility, handling, and experimental use of NMS-E973.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble in DMSO at concentrations as high as 90 mg/mL (198.05 mM).[1] For long-term storage, it is advisable to prepare stock solutions in DMSO and store them at -20°C or -80°C.
Q2: What is the solubility of this compound in other common laboratory solvents?
A2: this compound is poorly soluble in aqueous solutions and some common organic solvents. It is reported to be insoluble in water and ethanol.[1] For in vivo studies, specific formulations using co-solvents are necessary.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve 4.544 mg of this compound in 1 mL of DMSO. It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[1]
Q4: How should I store this compound solutions?
A4: this compound powder can be stored at -20°C for up to two years.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for one month or at -80°C for up to six months.[4][5]
Q5: I am observing precipitation in my this compound stock solution. What should I do?
A5: Precipitation can occur if the solvent has absorbed moisture or if the storage temperature has fluctuated. Ensure you are using fresh, anhydrous DMSO.[1] If precipitation is observed, gentle warming and/or sonication can be used to help redissolve the compound.[5] If the issue persists, preparing a fresh stock solution is recommended.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 90 | 198.05 | [1] |
| DMSO | 40 | 88.02 | [2] |
| DMF | 30 | 66.02 | [2] |
| Ethanol | 30 | 66.02 | [2] |
| Ethanol | Insoluble | Insoluble | [1] |
| Water | Insoluble | Insoluble | [1] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative activity of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium.
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Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a CellTiter-Glo® assay.
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Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Hsp90 Client Proteins
This protocol describes how to evaluate the effect of this compound on the expression levels of Hsp90 client proteins.
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Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
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Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate it with primary antibodies against Hsp90 client proteins (e.g., AKT, B-Raf, Flt3) and a loading control (e.g., β-actin, GAPDH).
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Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for in vitro experiments using this compound.
This compound Mechanism of Action - Hsp90 Inhibition
Caption: The inhibitory effect of this compound on the Hsp90 signaling pathway.
References
Optimizing Nms-E973 treatment schedule for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nms-E973 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the ATP-binding site in the N-terminal domain of HSP90, leading to the inhibition of its chaperone function.[3] This results in the proteasomal degradation of HSP90 client proteins, many of which are key oncogenic drivers, including kinases like ErbB2, B-Raf, ALK, and AKT.[2][3] By degrading these client proteins, this compound disrupts critical cancer-related signaling pathways such as the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[2]
Q2: What are the key advantages of using this compound in in vivo studies?
A2: this compound exhibits several favorable properties for in vivo research:
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High Potency and Selectivity: It binds to Hsp90α with subnanomolar affinity and shows high selectivity against a wide range of kinases.[3][4]
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Blood-Brain Barrier Permeability: this compound can cross the blood-brain barrier, making it a valuable tool for studying brain tumors and intracranial metastases.[1][3][4]
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Favorable Pharmacokinetics: It demonstrates selective retention in tumor tissue.[3][4]
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Broad Antitumor Activity: It has shown efficacy in various xenograft models, including those resistant to other targeted agents.[3][5]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]
Troubleshooting Guide
Q4: I am observing significant body weight loss in my animal models. What could be the cause and how can I mitigate it?
A4: Significant body weight loss can be an indication of toxicity. Here are some factors to consider and potential solutions:
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Dose and Schedule: The administered dose and treatment schedule are critical. While a 60 mg/kg dose administered twice daily on a "3 days on/1 day off/3 days on" schedule has shown high efficacy, it also resulted in a body weight loss of up to 13%, which was recoverable.[3] Consider reducing the dose or adjusting the schedule.
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Vehicle Formulation: Ensure the vehicle used for solubilizing and administering this compound is well-tolerated by the animals.
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Animal Health Status: Pre-existing health conditions in the animals can exacerbate treatment-related toxicity. Ensure all animals are healthy before starting the experiment.
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Monitoring: Implement a rigorous monitoring plan that includes daily body weight measurements. Establish a clear endpoint for humane euthanasia if significant and sustained weight loss is observed.
Q5: The observed antitumor efficacy is lower than expected. What are some potential reasons?
A5: Suboptimal antitumor efficacy can arise from several factors:
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Sub-optimal Dosing or Schedule: The dose and frequency of administration directly impact efficacy. Studies have shown that a "3 days on/1 day off/3 days on" schedule can be more effective than an "every other day" schedule.[3]
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Drug Administration: Ensure accurate and consistent administration of this compound. For intravenous injections, confirm proper technique to ensure the full dose enters circulation.
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Tumor Model Sensitivity: The sensitivity of the chosen tumor model to HSP90 inhibition is a crucial factor. Verify that the client proteins driving the growth of your specific xenograft model are known to be sensitive to HSP90 inhibition.
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Pharmacokinetics in Your Model: While this compound has favorable pharmacokinetics, there can be variations between different animal strains or species.
Q6: How can I confirm that this compound is engaging its target in the tumor tissue?
A6: To confirm target engagement, you can perform pharmacodynamic (PD) studies by analyzing tumor lysates for the degradation of HSP90 client proteins.
-
Biomarker Analysis: Following treatment with this compound, excise tumors at various time points and perform Western blot analysis to assess the levels of known HSP90 client proteins (e.g., B-Raf, AKT, Flt3) and the induction of HSP70, a classic biomarker of HSP90 inhibition.[3] A decrease in client protein levels and an increase in HSP70 would indicate target engagement.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in A375 Melanoma Xenograft Model
| Treatment Schedule | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss | Reference |
| Every other day for 12 days | 60 (twice daily) | i.v. | 74% | 9% | [3] |
| 3 days on/1 day off/3 days on | 60 (twice daily) | i.v. | 89% | 13% | [3] |
Table 2: In Vivo Efficacy of this compound in A2780 Ovarian Cancer Xenograft Model
| Treatment Schedule | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss | Reference |
| 10 consecutive days | 30 (daily) | i.v. | 53% | Not specified | [3] |
| 10 consecutive days | 60 (daily) | i.v. | 74% | Not specified | [3] |
| 3 days on/1 day off/3 days on | 30 (twice daily) | i.v. | 68% | 4.5% | [3] |
| 3 days on/1 day off/3 days on | 60 (twice daily) | i.v. | 91% | 7.7% | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Administration | Reference |
| Elimination Half-Life | 5.55 ± 1.07 | h | 10 mg/kg i.v. | [1] |
| Plasma Clearance | 39.9 ± 1.70 | mL/min/kg | 10 mg/kg i.v. | [1] |
| Volume of Distribution | 5.83 ± 3.18 | L/kg | 10 mg/kg i.v. | [1] |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
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Cell Culture and Implantation:
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Culture human tumor cells (e.g., A375 melanoma, A2780 ovarian) in appropriate media.
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Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
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Subcutaneously inject 3 x 10^6 cells into the flank of athymic nu/nu mice.[3]
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Tumor Growth Monitoring and Randomization:
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Monitor tumor growth by caliper measurements.
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When tumors reach a predetermined size (e.g., 130–180 mm³), randomize mice into treatment and vehicle control groups.[3]
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This compound Preparation and Administration:
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Prepare this compound in a suitable vehicle for intravenous (i.v.) administration.
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Administer this compound according to the desired dose and schedule (e.g., 60 mg/kg, twice daily, i.v. on a 3-1-3 schedule).[3]
-
-
Efficacy and Toxicity Assessment:
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Measure tumor volume and body weight regularly (e.g., twice a week).
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Monitor for any signs of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
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At specified time points after the last dose, euthanize a subset of mice.
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Excise tumors and prepare lysates for Western blot analysis of HSP90 client proteins and HSP70.[3]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Nms-E973
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nms-E973. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). It binds to the ATP binding site in the N-terminal domain of Hsp90α with high affinity.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of Hsp90 client proteins, many of which are key oncogenic drivers.[3]
Q2: Is this compound selective for Hsp90?
A2: Yes, this compound has demonstrated high selectivity for Hsp90. It was tested against a panel of 52 diverse protein kinases and showed no significant activity.[1][3][4] It also exhibits selectivity for the cytosolic Hsp90α isoform over other Hsp90 family members, Grp94 and TRAP1.[1][2]
Q3: What are the known on-target effects of this compound in cancer cells?
A3: The primary on-target effect of this compound is the induction of degradation of Hsp90 client proteins. This leads to the inhibition of major signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways.[3] In glioblastoma cells, this compound has been shown to induce PUMA-mediated apoptosis in a p53-dependent manner.
Q4: Can this compound cross the blood-brain barrier (BBB)?
A4: Yes, a key feature of this compound is its ability to penetrate the blood-brain barrier.[1][5] This makes it a valuable tool for studying Hsp90 inhibition in central nervous system (CNS) tumors and for investigating potential neurological effects.
Troubleshooting Guides
In Vitro Experiments
Q5: I am observing unexpected toxicity or a lack of effect in my cell-based assays. Could this be due to off-target effects?
A5: While this compound is highly selective, it is important to consider several factors:
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On-target toxicity in sensitive cell lines: The potent on-target inhibition of Hsp90 can lead to significant cytotoxicity in cell lines that are highly dependent on Hsp90 client proteins for survival. Ensure you have performed a dose-response curve to determine the optimal concentration for your cell line.
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Selectivity for Hsp90 isoforms: this compound is most potent against Hsp90α. It is less active against the endoplasmic reticulum isoform Grp94 and the mitochondrial isoform TRAP1.[1][2] If your experimental system is particularly sensitive to the inhibition of these other isoforms, you may observe effects, although at higher concentrations. Refer to the selectivity data in Table 1.
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Kinase inhibition is unlikely: Given that this compound was inactive against a panel of 52 diverse kinases, it is unlikely that your observations are due to direct kinase inhibition.[1][3][4]
Troubleshooting Steps:
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Confirm On-Target Activity: Before investigating off-target effects, confirm that this compound is engaging its target in your system. Perform a western blot to assess the degradation of known Hsp90 client proteins (e.g., Akt, Cdk4, Her2) and the induction of Hsp70, a classic biomarker of Hsp90 inhibition.
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Review the Kinase Selectivity Panel: A list of the 52 kinases against which this compound was tested and found to be inactive is provided in Table 2. If you suspect an off-target effect related to a specific kinase, cross-reference it with this list.
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Consider Isoform-Specific Effects: If you hypothesize an effect related to mitochondrial or ER stress, consider the selectivity profile against TRAP1 and Grp94 (Table 1).
In Vivo Experiments
Q6: I am observing toxicity in my animal model, such as significant body weight loss. How can I determine if this is an off-target effect?
A6: In vivo toxicity with Hsp90 inhibitors is often an extension of their on-target pharmacology. However, careful monitoring is crucial.
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Body Weight Loss: Body weight loss is a common clinical sign used to assess toxicity in preclinical studies.[6][7] While specific data for this compound is not extensively published, it is a key parameter to monitor.
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On-Target Effects in Normal Tissues: Hsp90 is a ubiquitous molecular chaperone, and its inhibition can affect normal tissues. The observed toxicity may be due to the on-target inhibition of Hsp90 in non-tumor tissues.
Troubleshooting Steps:
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Dose Escalation/De-escalation Study: If you observe significant toxicity, consider performing a dose-response study to find the maximum tolerated dose (MTD) in your specific model.
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Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity, such as changes in posture, activity, and fur texture.[6]
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Pharmacodynamic Analysis: Correlate the timing of any observed toxicity with on-target pharmacodynamic effects in tumor and surrogate tissues (e.g., peripheral blood mononuclear cells). This can help to distinguish on-target from potential off-target toxicity.
Data Presentation
Table 1: Selectivity of this compound against Hsp90 Isoforms
| Hsp90 Isoform | Dissociation Constant (KD) | Selectivity vs. Hsp90α |
| Hsp90α | 0.346 nM | - |
| Grp94 | 4.5 nM | >10-fold |
| TRAP1 | 670 nM | ~200-fold |
Data sourced from Fogliatto et al., Clinical Cancer Research, 2013.[1]
Table 2: Kinase Selectivity Panel for this compound
This compound was tested against the following 52 protein kinases and showed no significant activity:
ABL, ACK1, AKT1, Alk, AUR1, AUR2, BRK, CDC7, CDK2/CYCA, CHK1, CK2alpha/beta, eEF2K, EGFR1, ERK2, FAK, FGFR1, Flt3, GSK3beta, Haspin V473-K798, IGFR1, IKK2, IR, JAK 1, JAK2, JAK 3, KIT, LCK, MELK, MET, MK2, MPS1, MST4, NEK2, p38alpha, PAK4, PDGFRbeta, PDK1, PIM1, PIM2, PKA, PLK1, RET, ROCK2, ROS1, S6K1, Src, SYK, Tie2, TrkA, TrkB, VEGFR2, ZAP70.[1][4][8]
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target Hsp90 Inhibition
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for 24 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, Her2), Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of [11C]this compound as a PET tracer for in vivo visualisation of HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A global pharmaceutical company initiative: an evidence-based approach to define the upper limit of body weight loss in short term toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage body weight loss in mice associated with the Hsp90 inhibitor, Nms-E973.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mouse models?
A1: this compound is a potent and selective synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It is utilized in preclinical cancer research due to its antiproliferative activity against a wide range of tumor cell lines and its ability to induce tumor shrinkage in various human tumor xenograft models in mice.[1][2][3] A key feature of this compound is its ability to cross the blood-brain barrier, making it a candidate for treating intracranial metastases.[1][2]
Q2: Is body weight loss a known side effect of this compound administration in mice?
A2: Yes, moderate body weight loss has been observed in mice treated with this compound.[1] In studies with the A2780 human ovarian carcinoma xenograft model, daily administration of this compound for 10 consecutive days resulted in average body weight losses of 4.5% and 7.7% at doses of 30 mg/kg and 60 mg/kg, respectively.[1]
Q3: What is the likely mechanism behind this compound-induced body weight loss?
A3: The precise mechanism for this compound-induced weight loss is not fully elucidated in the provided literature. However, Hsp90 is a chaperone protein essential for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Its inhibition can lead to the degradation of these client proteins, which may include those critical for maintaining metabolic homeostasis. This disruption, coupled with the systemic stress of cancer and its treatment, can contribute to a catabolic state leading to weight loss, a condition often referred to as cancer cachexia.[4][5]
Q4: What are the acceptable limits for body weight loss in research mice?
A4: Generally, an upper limit of 20% weight loss from the normal or pre-study body weight is considered acceptable.[6] Weight loss exceeding this threshold typically requires humane euthanasia unless specific justification and remedial measures are pre-approved in the experimental protocol.[6] Continuous monitoring is crucial, with weights being recorded at least weekly, especially when weight loss is an expected outcome.[6]
Troubleshooting Guide
Issue: Significant body weight loss is observed in mice following this compound treatment.
This guide provides a stepwise approach to identifying the cause and implementing corrective actions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of isoflavones on tumor growth and cachexia in newly established cachectic mouse models carrying human stomach cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permissible Weight Loss in Research Animals – Office of Animal Welfare [sites.uw.edu]
Nms-E973 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of NMS-E973 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2] It is insoluble in water and ethanol.[1] We recommend preparing a high-concentration stock solution in the range of 10-20 mM to minimize the volume of DMSO added to your cell culture medium.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles to prevent degradation and precipitation. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: I observed precipitation in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
A3: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its low aqueous solubility.[1] This can be caused by several factors:
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High final concentration of this compound: The concentration of this compound may have exceeded its solubility limit in the media.
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High percentage of DMSO: While used to dissolve the compound, a high final concentration of DMSO in the media can be toxic to cells. It is best to keep the final DMSO concentration below 0.5%.
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Media components: Interactions with salts, proteins, and other components in the media can lead to precipitation.[4]
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Temperature shifts: Moving from a warm incubator to a cooler environment can decrease solubility.
To prevent precipitation, we recommend the following:
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Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound stock solution.
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Serial dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed media before adding it to your final culture volume.
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Vortexing/Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform distribution.
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Visual inspection: After preparing your working solution, visually inspect it for any signs of precipitation before adding it to your cells.
Q4: What is the stability of this compound in cell culture media at 37°C?
A4: While specific data on the half-life of this compound in cell culture media is not publicly available, published studies have successfully used it in cell-based assays with incubation times ranging from 24 to 72 hours, suggesting it retains activity over these periods.[5] However, the stability of any compound in media can be influenced by the specific media formulation, serum percentage, and cell type. For long-term experiments, it is advisable to assess its stability under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution | Improper storage (e.g., repeated freeze-thaw cycles). | Prepare fresh stock solution from powder. Aliquot into single-use vials for future use. |
| Moisture absorption by DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions.[1] | |
| Precipitation in cell culture medium upon addition | Exceeding solubility limit. | Lower the final concentration of this compound. Perform a solubility test in your specific medium. |
| Rapid addition of stock solution. | Add the stock solution dropwise to the medium while gently mixing. | |
| Cold medium. | Ensure the cell culture medium is pre-warmed to 37°C. | |
| Inconsistent experimental results | Degradation of this compound in media. | For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals. |
| Adsorption to plasticware. | Use low-adhesion plasticware for your experiments. | |
| No observable effect on cells | Incorrect concentration. | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell line resistance. | Some cell lines may be inherently resistant to Hsp90 inhibition. Confirm that your target cells express Hsp90 and its client proteins. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 454.43 g/mol | [2] |
| Molecular Formula | C₂₂H₂₂N₄O₇ | [2] |
| Solubility | DMSO: 90 mg/mL (198.05 mM) | [1] |
| Water: Insoluble | [1] | |
| Ethanol: Insoluble | [1] | |
| Hsp90α Binding Affinity (DC₅₀) | <10 nM | [1] |
| Average Antiproliferative IC₅₀ | 1.6 µM (across a panel of cell lines) | [3] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions in Cell Culture Media
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Prepare Stock Solution:
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Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
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Gently vortex to ensure the compound is completely dissolved.
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Aliquot the stock solution into single-use, light-protected vials and store at -80°C.
-
-
Prepare Working Solution:
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Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
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Pre-warm your cell culture medium (e.g., DMEM, RPMI-1640) with the desired serum concentration to 37°C.
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Perform serial dilutions of the this compound stock solution in the pre-warmed medium to achieve your final desired concentration. For example, to prepare a 1 µM working solution, you can first prepare an intermediate dilution of 100 µM by adding 1 µL of the 10 mM stock to 99 µL of medium. Then, add 1 µL of the 100 µM intermediate dilution to 99 µL of medium.
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Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is below 0.5%.
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Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework. The specific analytical method (e.g., HPLC, LC-MS) will need to be optimized for this compound.
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Preparation:
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Prepare a solution of this compound in your cell culture medium of choice at the desired final concentration.
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Prepare a control sample of this compound in a stable solvent (e.g., DMSO) at the same concentration.
-
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Incubation:
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Incubate the this compound-media solution in a cell culture incubator at 37°C with 5% CO₂.
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At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the solution.
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Sample Analysis:
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Immediately after collection, analyze the aliquots by a suitable analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of this compound remaining.
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The control sample should be analyzed at the beginning and end of the experiment to ensure the stability of the compound in the analytical solvent.
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Data Analysis:
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Plot the concentration of this compound as a function of time.
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Calculate the half-life (t₁/₂) of this compound in the cell culture medium.
-
Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
Troubleshooting inconsistent results with Nms-E973
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Nms-E973. The information is designed to address common issues and ensure consistency and accuracy in experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent anti-proliferative activity of this compound in my cell culture experiments. What are the potential causes?
Several factors can contribute to variability in the anti-proliferative effects of this compound:
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Cell Line Sensitivity: Different tumor cell lines exhibit varying sensitivity to this compound. It is crucial to consult literature for reported IC50 values for your specific cell line or perform a dose-response experiment to determine the optimal concentration.[1][2]
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Compound Solubility and Stability: this compound has specific solubility characteristics. Ensure the compound is fully dissolved according to the recommended protocols. Stock solutions should be stored correctly to maintain stability.[2] For example, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
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Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment. Standardize these parameters across experiments to minimize variability.
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Treatment Duration: The duration of this compound exposure will impact the observed effect. Ensure consistent incubation times are used. For instance, modulation of Hsp90-dependent markers is often observed after 24 hours of incubation.[1]
Q2: My in vivo xenograft study with this compound is not showing the expected tumor growth inhibition. What should I check?
Inconsistent results in animal models can arise from several factors:
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Compound Formulation and Administration: this compound for in vivo use requires a specific formulation to ensure solubility and bioavailability. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Intravenous (i.v.) administration is a common route for this compound.[3]
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Dosing and Schedule: The dose and frequency of administration are critical for efficacy. Studies have shown that twice-daily administration can be necessary to achieve sustained modulation of biomarkers.[1] Effective dosing schedules have included daily administration or intermittent schedules like 3 days on/1 day off/3 days on.[1][4]
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Pharmacokinetics: this compound has a moderate elimination half-life.[2] The timing of sample collection and analysis should be aligned with the pharmacokinetic profile of the compound.
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Tumor Model: The choice of xenograft model and its specific characteristics can influence the response to this compound.
Q3: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
For in vitro experiments, this compound can be dissolved in fresh DMSO.[3] For in vivo studies, a common formulation protocol is as follows:
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Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This should yield a clear solution with a solubility of at least 2.5 mg/mL.[2]
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An alternative is 10% DMSO and 90% (20% SBE-β-CD in Saline), which may require sonication to achieve a suspended solution.[2]
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Quantitative Data Summary
In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DU-4475 | Breast Cancer | 13 |
| EVSA-T | Breast Cancer | 16 |
| CAL-51 | Breast Cancer | 56 |
| HCC1954 | Breast Cancer | 61 |
| BT-474 | Breast Cancer | 73 |
| HCC1419 | Breast Cancer | 76 |
| HDQ-P1 | - | 89 |
| MV-4-11 | Leukemia | 29 |
| MOLM-13 | Leukemia | 35 |
| A-375 | Melanoma | 133 |
| A2780 | Ovarian Cancer | 69 |
Data sourced from MedchemExpress and APExBIO product pages.[2][5]
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Intravenous (10 mg/kg) |
| Elimination Half-life (t1/2) | 5.55 ± 1.07 h |
| Plasma Clearance | 39.9 ± 1.70 mL/min/kg |
| Volume of Distribution | 5.83 ± 3.18 L/kg |
Data sourced from MedchemExpress product page.[2]
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed exponentially growing cells in 96-well plates at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as MTT or CCK-8 assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Western Blot for Hsp90 Client Protein Degradation
-
Cell Treatment: Treat cultured cells with this compound at the desired concentrations for a specified duration (e.g., 24 hours).[1]
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Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against Hsp90 client proteins (e.g., AKT, B-Raf) and a loading control (e.g., GAPDH).[3][6] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
This compound Mechanism of Action
References
Nms-E973 toxicity profile in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical evaluation of NMS-E973. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective synthetic inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It binds to the ATP-binding site of Hsp90 with subnanomolar affinity, leading to the degradation of a wide range of Hsp90 client proteins.[1][3] Many of these client proteins are key oncogenic kinases such as ErbB2, B-Raf, ALK, FLT3, EGFR, and AKT.[1][4] Inhibition of Hsp90 by this compound consequently blocks multiple signaling pathways critical for tumor cell proliferation and survival, including the Raf/MAPK, PI3K/AKT, and JAK/STAT pathways.[2]
Q2: What is the antitumor activity of this compound in preclinical models?
A2: In preclinical studies, this compound has demonstrated broad antiproliferative activity against a large panel of human tumor cell lines.[1][3] It has shown significant in vivo antitumor efficacy, including tumor shrinkage, in various xenograft models such as melanoma, ovarian, and acute myeloid leukemia.[1][5][6] Notably, this compound is effective in models of resistance to other targeted kinase inhibitors and can cross the blood-brain barrier, showing activity against intracranially implanted tumors.[1][3][4]
Q3: What is the known preclinical toxicity profile of this compound?
Q4: What are the key pharmacokinetic properties of this compound in preclinical models?
A4: this compound exhibits a favorable pharmacokinetic profile in preclinical models.[1][2][3] Following intravenous administration in mice, it demonstrates high exposure levels and a half-life of over five hours.[3] A key feature of this compound is its selective retention in tumor tissue compared to plasma and liver.[1][3] Furthermore, it has the ability to penetrate the blood-brain barrier, achieving significant concentrations in the brain.[1][3]
Troubleshooting Guides
Issue 1: Unexpectedly high in vivo toxicity (e.g., excessive weight loss) in xenograft studies.
-
Possible Cause 1: Dosing Schedule and Vehicle.
-
Troubleshooting: The tolerability of this compound can be schedule-dependent. An intermittent dosing schedule (e.g., 3 days on, 1 day off, 3 days on) has been shown to maximize efficacy at tolerated doses.[1] Ensure the vehicle used for formulation is appropriate and well-tolerated by the animal model.
-
-
Possible Cause 2: Animal Strain and Health Status.
-
Troubleshooting: The health and strain of the mice can impact their tolerance to therapeutic agents. Ensure that animals are healthy and sourced from a reputable vendor. Consider the reported body weight loss percentages as a benchmark for expected toxicity.[1]
-
Issue 2: Lack of correlation between in vitro potency and in vivo antitumor activity.
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship.
-
Troubleshooting: Efficacy in vivo is dependent on achieving and maintaining sufficient drug concentration at the tumor site. The favorable PK profile of this compound, with retention in the tumor, is a good starting point.[1][3] However, if efficacy is lower than expected, it may be necessary to perform PK/PD modeling to optimize the dosing regimen for your specific tumor model.[6]
-
-
Possible Cause 2: Intrinsic Resistance of the Tumor Model.
-
Troubleshooting: While this compound has broad activity, some tumor models may have intrinsic resistance mechanisms. Confirm the dependence of your cell line on Hsp90 client proteins by performing in vitro western blots to assess the degradation of key client proteins (e.g., AKT, B-Raf) and induction of Hsp70 upon this compound treatment.[7]
-
Quantitative Data Summary
Table 1: In Vivo Antitumor Efficacy and Tolerability of this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss (%) | Reference |
| A375 | Twice daily, every other day for 12 days | 60 | 74% | 9% | [1] |
| A375 | Twice daily, 3 days on/1 day off/3 days on (one cycle) | 60 | 89% | 13% | [1] |
| A2780 | Daily for 10 consecutive days | 30 | 53% | Not Reported | [1] |
| A2780 | Daily for 10 consecutive days | 60 | 74% | Not Reported | [1] |
| A2780 | Twice daily, 3 days on/1 day off/3 days on (one cycle) | 30 | 68% | 4.5% | [2] |
| A2780 | Twice daily, 3 days on/1 day off/3 days on (one cycle) | 60 | 91% | 7.7% | [2] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Human Tumor Xenograft Model
-
Animal Model: Female nude mice.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., A375 melanoma) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle for intravenous (i.v.) administration. Administer this compound according to the desired dosing schedule and dose (e.g., 60 mg/kg, twice daily, on a 3-1-3 schedule).[1]
-
Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.
-
Endpoint: At the end of the study, sacrifice the animals and perform gross autopsy.[3] Calculate Tumor Growth Inhibition (TGI).
Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation and pathway inhibition.
Caption: Experimental workflow for a typical in vivo xenograft study with this compound.
References
- 1. nmslabs.com [nmslabs.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmslabs.com [nmslabs.com]
- 7. researchgate.net [researchgate.net]
Overcoming Nms-E973 insolubility in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to overcome challenges associated with the aqueous insolubility of Nms-E973.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] Its mechanism of action involves binding to the ATP-binding site of Hsp90, which is crucial for the conformational stability and activity of numerous oncogenic "client" proteins.[2][5] By inhibiting Hsp90, this compound induces the degradation of these client proteins—such as Flt3, B-Raf, and AKT—thereby blocking key tumor-promoting signaling pathways like Raf/MAPK, PI3K/AKT, and JAK/STAT.[1][6]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is characterized by its poor solubility in aqueous solutions and ethanol.[1][7] Its highest solubility is observed in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[1]
Q3: Why does my this compound precipitate when I dilute my DMSO stock into aqueous cell culture media?
This is a common issue stemming from the compound's hydrophobic nature and low aqueous solubility.[1][7] When a concentrated DMSO stock is diluted into a primarily aqueous environment like cell culture media or phosphate-buffered saline (PBS), the concentration of the organic co-solvent (DMSO) drops significantly. This change in solvent polarity causes the poorly soluble this compound to fall out of solution and form a precipitate.
Q4: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
While cell line dependent, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, it is always best practice to run a vehicle control (media with the same final DMSO concentration as your experimental samples) to ensure that the observed effects are from the compound and not the solvent. For sensitive cell lines or long-term incubation, keeping the final DMSO concentration at or below 0.1% is advisable.
Q5: How should I properly store this compound powder and its stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -80°C for up to one year or at -20°C for up to one month.[1][2]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (Molarity) | Notes | Reference |
| Water | Insoluble | N/A | [1][7] | |
| Ethanol | Insoluble | N/A | [1][7] | |
| DMSO | 90 mg/mL | ~198.05 mM | Use fresh, anhydrous DMSO for best results. | [1][7] |
| Formulation 1 (In Vivo) | ≥ 2.5 mg/mL | ≥ 5.50 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Forms a clear solution. | [2][7] |
| Formulation 2 (In Vivo) | 2.5 mg/mL | 5.50 mM | 10% DMSO, 90% (20% SBE-β-CD in Saline). Forms a suspension; requires sonication. | [2][7] |
Section 2: Troubleshooting Guide for In Vitro Experiments
This section addresses the common issue of this compound precipitation in aqueous media and provides a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for this compound precipitation in aqueous media.
Section 3: Experimental Protocols
Protocol 1: Standard Preparation of this compound for In Vitro Cell Culture
This protocol details the standard method for preparing this compound working solutions for cell-based assays.
-
Materials:
-
This compound powder (MW: 454.43 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous medium (e.g., DMEM, RPMI-1640) pre-warmed to 37°C
-
-
Procedure: Stock Solution (10 mM) a. Weigh out 4.54 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. This yields a 10 mM stock solution. d. Aliquot the stock solution into single-use volumes (e.g., 20 µL) and store at -80°C.
-
Procedure: Working Solution (e.g., for a final concentration of 1 µM) a. Thaw a single-use aliquot of the 10 mM stock solution. b. Vigorously vortex the pre-warmed cell culture medium. c. While the medium is still vortexing, add the required volume of this compound stock directly into the medium. For example, to make 10 mL of 1 µM working solution, add 1 µL of the 10 mM stock to 10 mL of medium. This rapid mixing helps to disperse the compound before it has a chance to aggregate. d. Use the working solution immediately. Do not store diluted aqueous solutions.
Protocol 2: Preparation of this compound Formulation for In Vivo IV Administration (Clear Solution)
This protocol is adapted for preparing a clear solution of this compound suitable for intravenous injection in animal models.[2][7]
-
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (to prepare 1 mL of ≥2.5 mg/mL formulation): a. Prepare a 25 mg/mL stock solution of this compound in DMSO. b. In a sterile tube, add the solvents sequentially in the following order, ensuring complete mixing after each addition. c. Add 400 µL of PEG300 . d. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly. e. Add 50 µL of Tween-80 to the solution and mix until uniform. f. Add 450 µL of sterile saline to bring the total volume to 1 mL. g. Mix the final solution until it is clear and homogenous. The final concentration will be 2.5 mg/mL.
Caption: Experimental workflow for preparing an this compound in vivo formulation.
Section 4: this compound Signaling Pathway
This compound functions by inhibiting Hsp90, a chaperone protein essential for the stability of many oncogenic proteins. This inhibition leads to the degradation of these "client" proteins and the subsequent shutdown of their respective signaling pathways.
Caption: Signaling pathway showing this compound inhibition of Hsp90.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | HSP inhibitor | Hsp90 inhibitor | CAS 1253584-84-7 | Buy NMSE973 from Supplier InvivoChem [invivochem.com]
NMS-E973 Dose-Response Curve Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Hsp90 inhibitor, NMS-E973.
Troubleshooting Guide
Question: Why am I observing a weak or no inhibitory effect of this compound in my cell-based assay?
Possible Causes & Solutions:
-
Compound Inactivity:
-
Solution: Ensure the compound has not degraded. Prepare fresh stock solutions from powder. This compound stock solutions in DMSO should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
-
-
Cell Line Insensitivity:
-
Solution: Not all cell lines are equally sensitive to Hsp90 inhibition. The sensitivity often depends on the cell's reliance on specific Hsp90 client proteins for survival.[2][3] Verify the reported sensitivity of your cell line or test a positive control cell line known to be sensitive (e.g., A2780 ovarian carcinoma cells).[2]
-
-
Insufficient Incubation Time:
-
Sub-optimal Assay Conditions:
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Question: My dose-response curve is not sigmoidal or has a very shallow slope. What could be wrong?
Possible Causes & Solutions:
-
Compound Precipitation:
-
Solution: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect the wells of your assay plate for any signs of precipitation, especially at higher concentrations. If precipitation is suspected, you can try preparing intermediate dilutions in a serum-containing medium before the final dilution in the assay plate. Using heat or sonication can aid dissolution when preparing stock solutions.[1]
-
-
Incorrect Concentration Range:
-
Solution: The tested concentration range may be too narrow or not centered around the IC50. Perform a wide-range pilot experiment (e.g., from 1 nM to 100 µM) to determine the approximate inhibitory range for your specific cell line and assay conditions.
-
-
Cell Seeding Density:
-
Solution: If cells are seeded too densely, they may become confluent and enter a quiescent state, making them less sensitive to antiproliferative agents. Conversely, if seeded too sparsely, they may not grow optimally. Optimize the cell seeding density to ensure cells are in an exponential growth phase throughout the experiment.[6]
-
-
Assay Readout Window:
-
Solution: Ensure the assay signal (e.g., luminescence, fluorescence) is within the linear range of the detection instrument. A saturated signal at the low-concentration end or a very low signal at the high-concentration end can flatten the curve.
-
Question: I am seeing high variability between my replicate wells. How can I improve my precision?
Possible Causes & Solutions:
-
Inconsistent Cell Seeding:
-
Solution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting to prevent settling. Use calibrated multichannel pipettes for seeding. "Edge effects" in multi-well plates can also contribute to variability; consider not using the outer wells of the plate for experimental data.
-
-
Pipetting Errors:
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of the compound. For 384-well plates, automated liquid handlers are recommended to minimize volume errors.[6]
-
-
Compound Adsorption:
-
Solution: Small molecules can sometimes adsorb to plasticware. Using low-binding plates and tips can help mitigate this issue.
-
Diagrams: Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Nms-E973 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Nms-E973 xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, isoxazole-derived, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[3] By inhibiting HSP90's ATPase activity, this compound leads to the degradation of these client proteins, thereby blocking multiple oncogenic signaling pathways simultaneously, including the PI3K/AKT, RAF/MEK/ERK, and JAK/STAT pathways.[3] This disruption of key cellular processes ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis.[4]
Q2: In which xenograft models has this compound shown efficacy?
A2: this compound has demonstrated significant antitumor activity, including tumor shrinkage, in a variety of human tumor xenograft models.[2][3] These include, but are not limited to, A375 melanoma, A2780 ovarian carcinoma, MOLM-13 acute myeloid leukemia, and various glioblastoma cell lines.[2][4][5] It has also shown efficacy in models of resistance to other targeted agents and in an intracranially implanted melanoma model, highlighting its ability to cross the blood-brain barrier.[1][2]
Q3: What are the common sources of variability in xenograft studies?
A3: Variability in xenograft studies can arise from several factors, broadly categorized as biological and technical.
-
Biological Variability:
-
Cell Line Integrity: Genetic drift of cancer cell lines over multiple passages can alter their tumorigenicity and drug sensitivity.
-
Host Animal: The age, sex, and genetic background of the immunodeficient mice can influence tumor engraftment and growth rates.[6]
-
Tumor Microenvironment: The site of tumor implantation (subcutaneous vs. orthotopic) significantly impacts the tumor microenvironment, which can affect tumor growth and drug response.[4][5]
-
Intrinsic Tumor Heterogeneity: Cancer cell populations are often heterogeneous, and this diversity can lead to variable tumor growth and response to treatment.
-
-
Technical Variability:
-
Cell Preparation and Implantation: The number of viable cells, their phase of growth, and the injection technique can all introduce variability in initial tumor take rates and subsequent growth.
-
Drug Formulation and Administration: Inconsistent preparation of the this compound solution and inaccuracies in dosing or administration route can lead to variable drug exposure.
-
Tumor Measurement: The method used to measure tumor volume (e.g., calipers vs. imaging) and inter-observer variability can be significant sources of error.[7]
-
Animal Health Status: Underlying health issues or stress in the animals can impact tumor growth and their response to treatment.
-
Troubleshooting Guides
Issue 1: Inconsistent or Poor Tumor Engraftment and Growth
| Potential Cause | Troubleshooting Step |
| Low Cell Viability | Ensure cells are harvested during the logarithmic growth phase and have high viability (>90%) before injection. Minimize the time between cell harvesting and injection.[8] |
| Suboptimal Cell Number | Titrate the number of cells injected to determine the optimal number for consistent tumor formation for your specific cell line. |
| Injection Technique | Ensure a consistent subcutaneous injection technique. Avoid injecting into the muscle or dermis, which can affect tumor growth.[8] Consider using Matrigel to support initial tumor establishment, but be aware that it can also be a source of variability. |
| Mouse Strain and Age | Use mice of the same strain, sex, and age range for all experimental groups. The genetic background of the host can influence tumor growth.[6] |
| Cell Line Authentication | Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. |
Issue 2: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Step |
| Inaccurate Tumor Measurement | Use digital calipers for consistent measurements and have the same person perform all measurements if possible to reduce inter-observer variability. For irregularly shaped tumors, consider using the formula: Volume = (Length x Width²) / 2.[7] For more precise measurements, consider non-invasive imaging techniques.[9] |
| Variable Initial Tumor Size | Randomize animals into treatment groups only after tumors have reached a predetermined size (e.g., 100-150 mm³). This ensures that all groups have a similar average starting tumor volume.[8] |
| Tumor Necrosis | Large tumors can develop necrotic cores, which can affect growth measurements and drug delivery. Consider initiating treatment when tumors are smaller and well-vascularized. |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing for all animals. For intravenous injections, confirm proper placement in the tail vein to ensure the full dose is delivered systemically. |
Issue 3: Unexpected Toxicity or Animal Weight Loss
| Potential Cause | Troubleshooting Step |
| Drug Formulation Issues | Ensure this compound is properly solubilized. Precipitation of the compound can lead to inaccurate dosing and potential toxicity. Follow established formulation protocols carefully. |
| Dose and Schedule | The maximum tolerated dose (MTD) can vary between different mouse strains and with different tumor burdens. If significant weight loss (>15-20%) is observed, consider reducing the dose or altering the dosing schedule (e.g., from daily to every other day).[10] |
| Animal Health | Monitor the overall health of the animals daily. Weight loss can also be a sign of underlying health issues unrelated to the drug. Provide supportive care, such as nutritional supplements, if necessary.[10] |
| Off-Target Effects | While this compound is a selective HSP90 inhibitor, off-target effects at higher concentrations are possible. If toxicity persists at effective doses, it may be inherent to the compound's mechanism in that specific model. |
Issue 4: Lack of Efficacy in a Model Expected to Respond
| Potential Cause | Troubleshooting Step |
| Sub-therapeutic Dosing | Verify that the dose and schedule being used are sufficient to achieve and maintain a therapeutic concentration of this compound in the tumor tissue.[10] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Variability | Individual animal differences in drug metabolism can lead to variable tumor exposure. While not always feasible, satellite PK studies can help to understand drug exposure in your model. |
| Altered Target Expression | Confirm that the xenograft tumors express HSP90 and its client proteins that are critical for the specific cancer cell line's survival. |
| Acquired Resistance | While less common in initial studies, prolonged treatment can lead to the development of resistance mechanisms. |
| Drug Formulation and Administration | Re-verify the formulation and administration route to ensure the drug is being delivered effectively. |
Quantitative Data Summary
The following tables summarize key quantitative data from this compound xenograft studies.
Table 1: In Vivo Efficacy of this compound in Various Xenograft Models
| Xenograft Model | Cell Line | Treatment Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Melanoma | A375 | i.v., twice daily, every other day for 12 days | 60 | 74% TGI, tumor shrinkage | [2] |
| Melanoma | A375 | i.v., twice daily, 3 days on/1 day off/3 days on | 60 | 89% TGI, tumor shrinkage | [2] |
| Ovarian Carcinoma | A2780 | i.v., daily for 10 consecutive days | 30 | 53% TGI | [2] |
| Ovarian Carcinoma | A2780 | i.v., daily for 10 consecutive days | 60 | 74% TGI | [2] |
| Ovarian Carcinoma | A2780 | i.v., twice daily, 3 days on/1 day off/3 days on | 30 | 66% TGI | [2] |
| Ovarian Carcinoma | A2780 | i.v., twice daily, 3 days on/1 day off/3 days on | 60 | 85% TGI | [2] |
| Acute Myeloid Leukemia | MOLM-13 | i.v., twice daily, 3 days on/1 day off/3 days on | 60 | Complete tumor eradication in 7/7 mice | [5] |
| Glioblastoma | U87 | i.p., daily for 7 days | 25 | Significant tumor growth inhibition | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (i.v.) | 10 mg/kg |
| Plasma Clearance | 39.9 ± 1.70 mL/min/kg |
| Volume of Distribution | 5.83 ± 3.18 L/kg |
| Elimination Half-life | 5.55 ± 1.07 h |
Data from studies in mice bearing A375 tumors.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Establishment
-
Cell Culture and Preparation:
-
Culture cancer cells in their recommended medium and conditions.
-
Harvest cells when they are in the logarithmic growth phase and are 70-80% confluent.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium or PBS at the desired concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice.[4]
-
-
Animal Preparation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID) of a consistent age and sex.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
-
Subcutaneous Injection:
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[4]
-
Monitor the mice for tumor development.
-
Protocol 2: this compound Administration (Intravenous)
-
Drug Preparation:
-
Prepare the this compound formulation according to the recommended protocol. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Animal Restraint and Vein Dilation:
-
Place the mouse in a restraining device.
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Intravenous Injection:
-
Wipe the tail with 70% ethanol.
-
Using a 27- to 30-gauge needle, carefully insert it into one of the lateral tail veins.
-
Slowly inject the this compound solution. Resistance during injection may indicate that the needle is not in the vein.[5]
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Protocol 3: Tumor Volume Measurement
-
Measurement:
-
Measure the length (L) and width (W) of the tumor using digital calipers at least twice a week.[9]
-
-
Volume Calculation:
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[12]
-
-
Data Recording:
-
Record the tumor volume and the body weight of each mouse at each measurement time point.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an this compound xenograft study.
Caption: A logical approach to troubleshooting variability.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. yeasenbio.com [yeasenbio.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clearh2o.com [clearh2o.com]
- 11. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: NMS-E973 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Hsp90 inhibitor, NMS-E973, in their cancer cell experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and provide guidance for investigating resistance to this compound.
1. My cancer cell line shows decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
Acquired resistance to this compound, and Hsp90 inhibitors in general, can arise from several mechanisms. The most commonly observed are:
-
Induction of the Heat Shock Response (HSR): this compound can activate Heat Shock Factor 1 (HSF1), leading to the upregulation of compensatory chaperones like Hsp70 and Hsp27. These chaperones can mitigate the effects of Hsp90 inhibition and promote cell survival.[1][2][3]
-
Mutations in the Hsp90 ATP-Binding Pocket: Although less common, mutations in the gene encoding Hsp90 (such as HSP90AA1) can alter the drug-binding site, reducing the efficacy of this compound.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating or activating alternative survival pathways that are less dependent on Hsp90 client proteins. The PI3K/AKT/mTOR pathway is a frequently implicated bypass route.[3][6][7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its effectiveness.[9][10][11]
-
Alterations in Co-chaperones: Changes in the expression or function of Hsp90 co-chaperones, such as Aha1 or p23, can influence the conformational cycle of Hsp90 and the efficacy of its inhibitors.[1]
2. How can I determine if the Heat Shock Response is responsible for the observed resistance?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating HSR-mediated resistance.
Experimental Protocol: Western Blot for Hsp70 and Phospho-HSF1
-
Cell Lysis: Treat both your sensitive (parental) and suspected resistant cell lines with this compound at a relevant concentration (e.g., IC50 of the parental line) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Hsp70, phospho-HSF1 (Ser326), total HSF1, and a loading control (e.g., GAPDH or ß-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A significant increase in Hsp70 and phospho-HSF1 in the resistant line compared to the parental line suggests HSR activation.[12][13][14][15]
3. I suspect a mutation in Hsp90. How can I confirm this?
Troubleshooting Workflow:
Caption: Workflow to identify Hsp90 mutations as a resistance mechanism.
Experimental Protocol: Sanger Sequencing of HSP90AA1
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from both parental and resistant cell lines using a standard kit (e.g., TRIzol). Synthesize cDNA using a reverse transcriptase kit.
-
PCR Amplification: Design primers to amplify the N-terminal ATP-binding domain of HSP90AA1 (exons 2-4). Perform PCR using the synthesized cDNA as a template.
-
Gel Electrophoresis and Purification: Run the PCR products on an agarose gel to verify the correct size. Purify the PCR product from the gel.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the reference sequence of HSP90AA1 to identify any mutations.[16][17]
4. My cells are resistant to this compound, but I don't see HSR activation or Hsp90 mutations. What should I investigate next?
Consider the activation of bypass signaling pathways or increased drug efflux.
Troubleshooting Bypass Pathways (e.g., PI3K/AKT):
Experimental Protocol: Western Blot for PI3K/AKT Pathway Activation
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound. Lyse the cells as described previously.
-
Immunoblotting: Probe membranes with antibodies against key proteins in the PI3K/AKT pathway, including phospho-AKT (Ser473), total AKT, phospho-mTOR, and total mTOR.
-
Analysis: An increase in the phosphorylation of AKT and/or mTOR in the resistant cells, especially in the presence of this compound, suggests the activation of this bypass pathway.[6][7][8]
Troubleshooting Drug Efflux:
Experimental Protocol: Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent substrate for many ABC transporters. Reduced intracellular accumulation of Rhodamine 123 indicates increased efflux pump activity.
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Inhibitor Pre-incubation (Optional): To confirm the involvement of specific pumps, pre-incubate some wells with a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Efflux Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Add fresh, pre-warmed media (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
-
Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm). Lower fluorescence in the resistant cells compared to the parental cells indicates increased efflux.[1][3][4][5][18]
Logical Relationship of Resistance Mechanisms:
Caption: Interplay of this compound action and potential resistance mechanisms.
Quantitative Data Summary
The following tables present hypothetical but representative data comparing this compound-sensitive (Parental) and this compound-resistant cell lines, illustrating the expected outcomes from the troubleshooting experiments.
Table 1: this compound IC50 Values
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 50 | 1 |
| Resistant | 750 | 15 |
Table 2: Protein Expression Levels (Relative to Parental, Untreated)
| Protein | Parental + this compound | Resistant + this compound |
| Hsp70 | 1.5 | 5.0 |
| p-HSF1 (S326) | 1.2 | 4.5 |
| p-AKT (S473) | 0.5 | 2.5 |
| P-glycoprotein | 1.0 | 8.0 |
Table 3: Rhodamine 123 Efflux Assay (Relative Fluorescence Units)
| Cell Line | No Inhibitor | + Verapamil |
| Parental | 100 | 110 |
| Resistant | 30 | 95 |
References
- 1. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3-K/AKT-pathway and radiation resistance mechanisms in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 9. Approaches for Defining the Hsp90-dependent Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsf1 and Hsp70 constitute a two-component feedback loop that regulates the yeast heat shock response | eLife [elifesciences.org]
- 11. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSF1-Dependent Upregulation of Hsp70 by Sulfhydryl-Reactive Inducers of the KEAP1/NRF2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Feedback control of the heat shock response by spatiotemporal regulation of Hsp70 | bioRxiv [biorxiv.org]
- 14. Hsf1 and Hsp70 constitute a two-component feedback loop that regulates the yeast heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Feedback regulation of heat shock factor 1 (Hsf1) activity by Hsp70‐mediated trimer unzipping and dissociation from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic mutant analyses elucidate general and client-specific aspects of Hsp90 function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutations in the Hsp90 N Domain Identify a Site that Controls Dimer Opening and Expand Human Hsp90α Function in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
NMS-E973 Intravenous Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful intravenous administration of NMS-E973 in experimental settings. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It binds to the ATP-binding site in the N-terminal domain of Hsp90 with high affinity, leading to the degradation of Hsp90 client proteins.[1][2] Many of these client proteins are key oncogenic drivers involved in cell growth, proliferation, and survival.[1] By inhibiting Hsp90, this compound disrupts multiple signaling pathways simultaneously, including the PI3K/AKT, RAF/MEK/ERK, and JAK/STAT pathways, making it an effective anti-cancer agent in various preclinical models.[2]
Q2: What are the recommended vehicles for intravenous injection of this compound?
Two primary formulations have been reported for the intravenous delivery of this compound. The choice of vehicle depends on whether a clear solution or a suspension is preferred for the experiment.
-
For a clear solution: A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
For a suspended solution: A vehicle consisting of 10% DMSO and 90% (20% SBE-β-CD in Saline) can be used.[4]
It is crucial to assess the suitability of the chosen vehicle for your specific animal model and experimental design.
Q3: What is the solubility of this compound in common solvents?
This compound is highly soluble in DMSO, with a reported solubility of 90 mg/mL (198.05 mM).[2] However, its aqueous solubility is limited, necessitating the use of co-solvents and excipients for intravenous formulations.
Q4: What are the reported in vivo dosages and administration schedules for this compound?
In preclinical mouse models, this compound has been administered intravenously at doses ranging from 30 mg/kg to 60 mg/kg.[1][5] Common administration schedules include:
-
Daily for 10 consecutive days.[5]
-
Twice daily, for 3 days on, 1 day off, followed by 3 days on (3-1-3 schedule).[1][5]
The optimal dose and schedule will depend on the tumor model and the objective of the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation preparation | Incomplete dissolution of this compound. | Ensure fresh, high-quality DMSO is used.[2] Gentle warming and/or sonication can aid in the dissolution of the compound in the initial DMSO stock.[4] Add the aqueous components of the vehicle slowly while vortexing. |
| Precipitation upon injection into the bloodstream | Poor solubility of the formulation in physiological pH. | Consider using the SBE-β-CD based formulation, as cyclodextrins can improve the solubility and stability of hydrophobic drugs in aqueous environments. Evaluate a slower infusion rate if possible. |
| Vehicle-related toxicity or adverse effects in animals | The vehicle components (e.g., DMSO, PEG300, Tween-80) can cause side effects at high concentrations. | Run a vehicle-only control group to assess any background toxicity. If toxicity is observed, consider reducing the concentration of the problematic excipient or exploring alternative formulations. For sensitive models, the SBE-β-CD formulation may be better tolerated. |
| Inconsistent anti-tumor efficacy | Issues with formulation stability, incorrect dosing, or animal model variability. | Prepare the formulation fresh before each use. Verify the accuracy of your dosing calculations and administration technique. Ensure consistency in tumor implantation and animal handling procedures. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 / DC50 | Reference |
| Hsp90α Binding (Fluorescence Polarization) | - | < 10 nM | [1] |
| Hsp90α Binding (Surface Plasmon Resonance) | - | 0.346 nM (KD) | [1] |
| Antiproliferative Activity | A2780 (Ovarian) | 69 nM | [3] |
| Antiproliferative Activity | BT-474 (Breast) | 110 nM | [3] |
| Antiproliferative Activity | A375 (Melanoma) | 133 nM | [4] |
| Antiproliferative Activity (Average over 140 cell lines) | - | 1.6 µM | [1] |
Table 2: Murine Pharmacokinetic Parameters of this compound (10 mg/kg, i.v.)
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | 5.55 ± 1.07 h | [4] |
| Plasma Clearance (CL) | 39.9 ± 1.70 mL/min/kg | [4] |
| Volume of Distribution (Vd) | 5.83 ± 3.18 L/kg | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Intravenous Formulation (Clear Solution)
This protocol is adapted from a formulation yielding a clear solution, suitable for intravenous injection.[4]
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL, a 25 mg/mL stock in 100% DMSO is convenient.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution. For 1 mL of final formulation, this would be 100 µL.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, gentle warming or brief sonication may be applied.
-
Administer the freshly prepared formulation intravenously to the experimental animals.
Protocol 2: Preparation of this compound Intravenous Formulation (Suspended Solution)
This protocol is for a suspended solution which may be suitable for certain applications.[4]
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require stirring and gentle warming to fully dissolve.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution. For 1 mL of a 2.5 mg/mL final formulation, use 100 µL.
-
Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock.
-
Vortex the mixture vigorously and sonicate until a uniform suspension is achieved.
-
Administer the freshly prepared suspension intravenously.
Visualizations
Caption: Simplified signaling cascade initiated by this compound-mediated Hsp90 inhibition.
Caption: Workflow for the preparation and administration of this compound intravenous formulations.
Caption: Decision tree for troubleshooting precipitation issues with this compound formulations.
References
Validation & Comparative
A Comparative Guide: NMS-E973 Versus First-Generation Hsp90 Inhibitors
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, making it a prime target for drug development.[1][2][3] This guide provides a detailed comparison between NMS-E973, a next-generation Hsp90 inhibitor, and first-generation inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective characteristics and performance based on available experimental data.
Executive Summary
This compound represents a significant advancement over first-generation Hsp90 inhibitors, such as the natural product geldanamycin and its semi-synthetic derivative 17-AAG.[4] While both classes of inhibitors target the N-terminal ATP-binding pocket of Hsp90, this compound, a fully synthetic isoxazole derivative, exhibits superior potency, selectivity, and pharmacokinetic properties.[1][5] Notably, this compound demonstrates efficacy in models of drug resistance and possesses the crucial ability to cross the blood-brain barrier, opening therapeutic avenues for intracranial malignancies.[1][5][6] First-generation inhibitors, while pioneering the field, have been hampered by issues of poor solubility, hepatotoxicity, and the induction of the heat-shock response, which can confer cytoprotection to cancer cells.[7][8]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing this compound with representative first-generation Hsp90 inhibitors.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | Binding Affinity (DC50/KD) | Selectivity |
| This compound | Hsp90α | <10 nM (DC50)[9][10]; 0.346 nM (KD)[1] | High selectivity against a panel of 52 diverse kinases.[1][10] |
| 17-AAG (Tanespimycin) | Hsp90 | Binds to N-terminal ATP pocket[3][4] | - |
| Geldanamycin | Hsp90 | Binds to N-terminal ATP pocket[4][11] | Can induce cell death independently of Hsp90 inhibition due to its reactive quinone moiety.[12] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line Panel | Average IC50 | Notable Sensitive Cell Lines (IC50) |
| This compound | 140 diverse cell lines[1] | 1.6 µM[6][9] | 15 cell lines with IC50 <100 nM.[6][9] Breast cancer (DU-4475, 13 nM; EVSA-T, 16 nM), Leukemia (MV-4-11, 29 nM; MOLM-13, 35 nM).[6] |
| 17-AAG (Tanespimycin) | Various | - | Effective in glioblastoma models.[13] |
| 17-DMAG | - | 62 nM (cell-free assay)[13] | - |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Dosing and Schedule | Antitumor Efficacy | Pharmacokinetic Profile |
| This compound | A375 Melanoma Xenograft[6] | 60 mg/kg i.v. | Tumor shrinkage and Tumor Growth Inhibition (TGI) of 74% and 89% with different schedules.[6] | Crosses the blood-brain barrier (BBB).[1][5][6] Moderate elimination half-life (5.55 h), high plasma clearance, large volume of distribution in mice.[6] |
| MOLM-13 AML Xenograft[1] | 60 mg/kg i.v., twice daily, 3-1-3 intermittent schedule | Cure in all treated mice (7/7 tumors eradicated).[1] | Selectively retained in tumor tissue.[1][5] | |
| A2780 Ovarian Xenograft[1] | Various doses and schedules | Induces tumor shrinkage.[1] | - | |
| Intracranially Implanted Melanoma[1][5] | - | Active in this model.[1][5] | - | |
| 17-AAG (Tanespimycin) | Various | - | Therapeutic benefit in combination therapies.[8] | Low water solubility.[8] |
Mechanism of Action: A Shared Target, Divergent Consequences
Both this compound and first-generation inhibitors competitively bind to the ATP-binding site in the N-terminal domain of Hsp90.[1][4][7] This binding event disrupts the Hsp90 chaperone cycle, preventing the proper folding and maturation of a wide array of "client" proteins.[3] These client proteins are often critical for cancer cell survival and proliferation, and include kinases like ErbB2, B-Raf, and AKT, as well as transcription factors.[1][2][6] The inhibition of Hsp90 leads to the ubiquitin-proteasome-mediated degradation of these client proteins, resulting in a simultaneous blockade of multiple oncogenic signaling pathways.[12][14]
A key difference lies in the downstream effects. Inhibition of the N-terminal domain by first-generation inhibitors often induces a heat shock response, leading to the upregulation of other heat shock proteins like Hsp70 and Hsp27.[7][11] This response can have a cytoprotective effect, potentially leading to drug resistance. While this compound also induces Hsp70, its high potency and favorable pharmacokinetics may overcome this resistance mechanism.[15]
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare Hsp90 inhibitors.
Hsp90 Binding Assays
1. Fluorescence Polarization (FP) Displacement Assay:
-
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled probe (e.g., BODIPY-labeled geldanamycin) from the Hsp90 ATP binding site.[16] Displacement causes a decrease in the polarization of the emitted light.
-
Protocol Outline:
-
Recombinant Hsp90α protein is incubated with the fluorescent probe.
-
Increasing concentrations of the test inhibitor (e.g., this compound) are added.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The DC50 value (concentration of inhibitor required to displace 50% of the probe) is calculated from the resulting dose-response curve.[10]
-
2. Surface Plasmon Resonance (SPR) Analysis:
-
Principle: SPR is a label-free technique to measure real-time binding kinetics and affinity. Hsp90 is immobilized on a sensor chip, and the binding of the inhibitor is detected as a change in the refractive index at the sensor surface.
-
Protocol Outline:
-
Purified Hsp90α is immobilized on a sensor chip.
-
A series of concentrations of the inhibitor are flowed over the chip surface.
-
Association and dissociation rates are monitored in real-time.
-
The equilibrium dissociation constant (KD) is calculated from the kinetic data.[1]
-
Cellular Assays
1. Cell Proliferation Assay:
-
Principle: This assay determines the concentration of an inhibitor that inhibits cell growth by 50% (IC50).
-
Protocol Outline:
-
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the Hsp90 inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric method (e.g., MTS, resazurin, or CellTiter-Glo).
-
IC50 values are calculated from the dose-response curves.
-
2. Western Blot Analysis for Client Protein Degradation:
-
Principle: This technique is used to detect and quantify the levels of specific Hsp90 client proteins following inhibitor treatment.
-
Protocol Outline:
-
Cancer cells are treated with the Hsp90 inhibitor at various concentrations and for different time points.
-
Cells are lysed, and total protein is quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for Hsp90 client proteins (e.g., AKT, B-Raf, Flt3) and a loading control (e.g., β-actin).[10]
-
After incubation with a secondary antibody, the protein bands are visualized and quantified.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the antitumor efficacy of Hsp90 inhibitors in a living organism.
-
Protocol Outline:
-
Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The Hsp90 inhibitor is administered via a clinically relevant route (e.g., intravenous injection) according to a specific dosing schedule.[1][6]
-
Tumor volume is measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for client proteins).
-
Visualizing the Pathways and Processes
The following diagrams illustrate the mechanism of Hsp90 inhibition and a typical experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]
NMS-E973: A Novel Hsp90 Inhibitor Targeting Vemurafenib-Resistant Melanoma
A Comparative Analysis of NMS-E973 Against Standard and Emerging Therapies in BRAF-Mutant Melanoma Harboring Acquired Resistance to Vemurafenib.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the preclinical activity of this compound, a potent and selective Heat Shock Protein 90 (Hsp90) inhibitor, in the context of vemurafenib-resistant melanoma. The emergence of resistance to BRAF inhibitors like vemurafenib is a significant clinical challenge in the treatment of BRAF V600-mutant melanoma. This document outlines the mechanism of action of this compound, presents its efficacy data in resistant models, and compares it with current standard-of-care and alternative therapeutic strategies. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development in this area.
Introduction to Vemurafenib Resistance and the Role of Hsp90
Vemurafenib, a selective inhibitor of the BRAF V600E kinase, has demonstrated significant clinical benefit in patients with metastatic melanoma. However, the majority of patients develop resistance within months, often through the reactivation of the MAPK pathway or activation of alternative survival pathways.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. In the context of vemurafenib resistance, Hsp90 clients include key signaling molecules that can bypass BRAF inhibition, such as CRAF, CDK4, and receptor tyrosine kinases. By inhibiting Hsp90, this compound can simultaneously degrade multiple client proteins, offering a promising strategy to overcome the heterogeneous mechanisms of drug resistance.
Comparative Efficacy of this compound and Other Therapeutic Agents
The following tables summarize the preclinical efficacy of this compound in comparison to other therapeutic strategies for vemurafenib-resistant melanoma.
Table 1: In Vitro Activity of this compound and Comparators in Vemurafenib-Sensitive and -Resistant Melanoma Cell Lines
| Compound/Regimen | Cell Line | Vemurafenib Sensitivity | IC50 / Effect | Reference |
| This compound | A375 | Sensitive | 133 nM (IC50) | [1] |
| M14 | Sensitive | Not Reported | ||
| A375-VR8 | Vemurafenib-Resistant | Potent antiproliferative activity | [2] | |
| M14-VR | Vemurafenib-Resistant | Potent antiproliferative activity | [2] | |
| Vemurafenib + Cobimetinib (MEK inhibitor) | Vemurafenib-resistant cell line (ED013R2) | Vemurafenib-Resistant | Combination showed higher decrease in cell viability compared to single agents | [3] |
| Everolimus (mTOR inhibitor) | Vemurafenib-resistant cell line (ED013R2) | Vemurafenib-Resistant | Retained sensitivity | [3] |
| Dabrafenib (BRAF inhibitor) + Trametinib (MEK inhibitor) | BRAF V600-mutant melanoma cell lines | Sensitive | Synergistic inhibition of proliferation | [4] |
Table 2: In Vivo Efficacy of this compound in a Vemurafenib-Resistant Melanoma Xenograft Model
| Treatment | Animal Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Intracranially implanted A375 melanoma xenografts in mice | 60 mg/kg, i.v. | Active in intracranial model | [2][5] |
| Vemurafenib + Cobimetinib | BRAF V600-mutant melanoma xenografts | Not directly compared in the same model | Improved progression-free survival in clinical trials | [2][6] |
| Dabrafenib + Trametinib | BRAF V600-mutant melanoma xenografts | Not directly compared in the same model | Improved overall survival in clinical trials | [2] |
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the key signaling pathways in vemurafenib-resistant melanoma and the mechanism of action of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway [escholarship.org]
- 6. Combination of BRAF and MEK Inhibitors Improves Survival in Advanced Melanoma - The Oncology Pharmacist [theoncologypharmacist.com]
NMS-E973 in Crizotinib-Resistant Lung Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational Hsp90 inhibitor, NMS-E973, against established second and third-generation ALK inhibitors for the treatment of crizotinib-resistant non-small cell lung cancer (NSCLC). While direct experimental data for this compound in crizotinib-resistant ALK-positive models is not yet publicly available, its mechanism of action as a potent Hsp90 inhibitor suggests a strong therapeutic rationale in this setting. This guide synthesizes available preclinical data for this compound and compares its potential with the proven efficacy of current standard-of-care treatments.
Introduction to Crizotinib Resistance
Crizotinib, a first-generation ALK tyrosine kinase inhibitor (TKI), has shown significant efficacy in patients with ALK-rearranged NSCLC. However, the majority of patients eventually develop resistance, often within one to two years.[1] Resistance mechanisms are diverse and can be broadly categorized into two groups:
-
On-target resistance: This involves secondary mutations within the ALK kinase domain, such as the L1196M "gatekeeper" mutation, or amplification of the ALK fusion gene.[2][3]
-
Off-target resistance: This involves the activation of bypass signaling pathways that allow cancer cells to survive and proliferate independently of ALK signaling.[1]
The development of next-generation ALK inhibitors has been a major advancement in overcoming on-target resistance mechanisms. However, off-target resistance and the emergence of complex mutation patterns remain significant clinical challenges.
This compound: A Novel Hsp90 Inhibitor
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including ALK. Unlike direct ALK inhibitors, this compound targets the cellular machinery responsible for maintaining the proper conformation of the ALK fusion protein. By inhibiting Hsp90, this compound leads to the degradation of client proteins like ALK, thereby abrogating downstream signaling.
Preclinical studies have demonstrated that this compound has broad antiproliferative activity across a range of tumor cell lines and is effective in models of resistance to various kinase inhibitors.[4] Notably, this compound has been shown to cross the blood-brain barrier, a critical feature for treating NSCLC, a disease with a high incidence of brain metastases.[4]
Comparative Efficacy in Crizotinib-Resistant Models
The following tables summarize the preclinical efficacy of this compound in a general kinase inhibitor-resistant model and the efficacy of approved ALK inhibitors in crizotinib-resistant ALK-positive NSCLC models.
Table 1: In Vitro Efficacy Against Crizotinib-Resistant ALK Mutations
| Compound | Target | Cell Line | ALK Mutation | IC50 (nM) |
| This compound | Hsp90 | (Hypothetical) Crizotinib-Resistant ALK+ NSCLC | Various | Data Not Available |
| Alectinib | ALK | Ba/F3 | L1196M | 23 |
| Brigatinib | ALK | Ba/F3 | L1196M | 14 |
| Ceritinib | ALK | Ba/F3 | L1196M | 25 |
| Lorlatinib | ALK | Ba/F3 | L1196M | 6 |
| Crizotinib | ALK | Ba/F3 | L1196M | 228 |
Note: Data for this compound in specific crizotinib-resistant ALK+ cell lines is not available. The efficacy of Hsp90 inhibitors is generally less dependent on specific kinase mutations.
Table 2: In Vivo Efficacy in Crizotinib-Resistant Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | A375 (V600E BRAF mutant melanoma) | 60 mg/kg, i.v., twice daily | 74-89% |
| Alectinib | H3122 CR1 (crizotinib-resistant) | 20 mg/kg, p.o., daily | Significant tumor regression |
| Brigatinib | H3122 CR1 (crizotinib-resistant) | 25 mg/kg, p.o., daily | Significant tumor regression |
| Ceritinib | H3122 CR1 (crizotinib-resistant) | 50 mg/kg, p.o., daily | Significant tumor regression |
| Lorlatinib | H3122 CR1 (crizotinib-resistant) | 10 mg/kg, p.o., daily | Significant tumor regression |
Note: In vivo data for this compound is from a melanoma xenograft model resistant to a BRAF inhibitor, demonstrating its potential in kinase inhibitor-resistant settings.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Hsp90 inhibitors and a general workflow for preclinical evaluation of anticancer agents.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: Crizotinib-resistant ALK-positive NSCLC cell lines (e.g., H3122-CR1, SH-SY5Y) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of this compound or comparator compounds for 72 hours.
-
Viability Assessment: Cell viability is assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the indicated concentrations of drugs for the specified times. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against ALK, phospho-ALK, and other relevant signaling proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used. All animal experiments are conducted in accordance with institutional guidelines.
-
Tumor Implantation: Crizotinib-resistant NSCLC cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Drug Treatment: When tumors reach a palpable size (approximately 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered intravenously, while oral ALK inhibitors are administered by oral gavage at the indicated doses and schedules.
-
Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA).
Conclusion
This compound represents a promising therapeutic strategy for overcoming resistance to targeted therapies in lung cancer. Its mechanism of action, targeting the essential chaperone Hsp90, provides a means to degrade the ALK oncoprotein, irrespective of specific resistance mutations in the kinase domain. While direct comparative data in crizotinib-resistant ALK-positive models are needed, the strong preclinical rationale and favorable pharmacological properties of this compound warrant its further investigation in this clinical setting. In contrast, second and third-generation ALK inhibitors have well-documented efficacy against many, but not all, crizotinib-resistance mutations. The continued exploration of novel mechanisms, such as Hsp90 inhibition, is crucial for expanding the therapeutic arsenal against the dynamic landscape of drug-resistant NSCLC.
References
Nms-E973: Validating On-Target Activity Through Potent Hsp70 Induction
A Comparative Analysis of a Novel Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nms-E973, a novel isoxazole-derived Hsp90 inhibitor, with other prominent Hsp90 inhibitors. We present supporting experimental data to validate its on-target activity, focusing on the induction of Heat Shock Protein 70 (Hsp70), a key biomarker of Hsp90 inhibition.
Executive Summary
This compound is a highly potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] Inhibition of Hsp90 by this compound leads to the degradation of these client proteins, resulting in the suppression of tumor growth.[3][4] A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70.[2][5] This guide details the on-target activity of this compound, benchmarked against other well-characterized Hsp90 inhibitors like Ganetespib and PU-H71, with a focus on Hsp70 induction as a primary pharmacodynamic marker.
Comparative On-Target Activity of Hsp90 Inhibitors
This compound demonstrates potent Hsp90 inhibitory activity, comparable to or exceeding that of other well-known inhibitors. Its on-target effects are evident through the degradation of Hsp90 client proteins and a robust induction of Hsp70.
| Inhibitor | Target | Binding Affinity (DC50/KD) | Key On-Target Effects | Reference |
| This compound | Hsp90α | <10 nM (DC50), 0.346 nM (KD) | Potent degradation of client proteins (e.g., Flt3, B-Raf, AKT); Strong induction of Hsp70.[1][2] | [1] |
| Ganetespib | Hsp90 | Not explicitly stated in provided abstracts | Potent degradation of client proteins (e.g., EGFR, HER2, AKT); Strong induction of Hsp70 and Hsp27.[6][7] | [6][7] |
| PU-H71 | Hsp90 | Not explicitly stated in provided abstracts | Dose-dependent degradation of client proteins (e.g., EGFR, p-AKT, p-MAPK); Induction of Hsp70.[8][9] | [8][9] |
Hsp70 Induction: A Biomarker of this compound Activity
The induction of Hsp70 is a reliable indicator of Hsp90 inhibition.[5] Studies show that this compound treatment leads to a significant, dose-dependent increase in Hsp70 levels in cancer cell lines. This effect is comparable to that observed with Ganetespib.[5]
| Cell Line | Treatment | Fold Increase in Hsp70 | Reference |
| A375 Melanoma | This compound | Dose-dependent increase | [2] |
| MOLM-13 Leukemia | This compound | Dose-dependent increase | [2] |
| Multiple Cell Lines | This compound & Ganetespib | Significant upregulation | [5] |
Experimental Protocols
Western Blot for Hsp70 Induction
This protocol outlines the methodology for assessing Hsp70 protein levels following treatment with Hsp90 inhibitors.
-
Cell Culture and Treatment: Plate cancer cells (e.g., A375, MOLM-13) and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Ganetespib, PU-H71, or vehicle (DMSO) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Hsp70 (e.g., from Enzo Life Sciences) overnight at 4°C.[2]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Hsp90 inhibitors on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other Hsp90 inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
References
- 1. Effects of treatment with an Hsp90 inhibitor in tumors based on 15 phase II clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison: NMS-E973 versus AUY922 in Cancer Models
In the landscape of Hsp90 inhibitors, both NMS-E973 and AUY922 have emerged as potent second-generation synthetic molecules. This guide provides a comprehensive preclinical comparison of their performance, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Both this compound and AUY922 are potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. By binding to the ATP pocket in the N-terminal domain of Hsp90, these inhibitors trigger the degradation of oncoproteins, leading to the simultaneous blockade of multiple signaling pathways. While sharing a common mechanism, preclinical data suggests potential differences in their efficacy, particularly in in vivo settings.
In Vitro Activity: A Look at Cellular Potency
This compound has demonstrated widespread anti-proliferative activity against a panel of 140 human tumor cell lines, with an average IC50 of 1.6 μmol/L and with 15 of those cell lines showing an IC50 of less than 100 nmol/L.[1] For AUY922, studies have reported GI50 (concentration for 50% growth inhibition) values in the low nanomolar range across various cancer cell lines, for instance, between 2 to 40 nmol/L in a panel of human tumor cells.[2]
Table 1: Reported IC50/GI50 Values for this compound and AUY922 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | AUY922 GI50 (nM) | Reference |
| A2780 | Ovarian Carcinoma | 0.069 | ~11 (in one study) | [3],[4] |
| BT-474 | Breast Cancer | 0.110 | Not directly reported in the same study | [3] |
| MOLM-13 | Acute Myeloid Leukemia | Not directly reported in the same study | Not directly reported in the same study | |
| A375 | Melanoma | Not directly reported in the same study | Not directly reported in the same study |
Note: The IC50 and GI50 values are from different studies and experimental conditions may vary. A direct comparison should be made with caution.
In Vivo Efficacy: this compound Demonstrates Superior Antitumor Activity in a Head-to-Head Xenograft Model
A key preclinical study directly compared the in vivo efficacy of this compound and AUY922 in a human melanoma A375 xenograft model. In this head-to-head comparison, this compound demonstrated superior antitumor activity.[5]
Table 2: Comparison of In Vivo Efficacy in A375 Human Melanoma Xenograft Model
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 60 mg/kg, i.v., twice daily, every other day for 12 days | 74% | [5] |
| This compound | 60 mg/kg, i.v., twice daily, 3 days on/1 day off/3 days on | 89% | [5] |
| AUY922 | 50 mg/kg, i.v., every other day for 12 days | Less effective than this compound | [5] |
A significant differentiating feature of this compound is its ability to cross the blood-brain barrier (BBB).[1] This was demonstrated by its efficacy in an intracranially implanted melanoma model, a feature not prominently reported for AUY922.[1] This suggests a potential advantage for this compound in treating brain metastases or primary brain tumors.
Mechanism of Action and Signaling Pathways
Both inhibitors function by disrupting the Hsp90 chaperone cycle, leading to the degradation of a wide array of client proteins. This, in turn, inhibits critical cancer-promoting signaling pathways.
This compound has been shown to induce the degradation of client proteins such as Flt3, B-Raf, and AKT, thereby blocking key signaling pathways including Raf/MAPK, PI3K/AKT, and JAK/STAT.[6]
AUY922 also leads to the degradation of a similar spectrum of oncoproteins, including HER-2, EGFR, BRAF, ALK, AKT, and CDK4.[7] This results in the disruption of pathways crucial for cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hsp90 Inhibitors: NMS-E973 vs. 17-AAG
A Detailed Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy due to its critical role in the stability and function of numerous oncoproteins. This guide provides a detailed comparative analysis of two prominent Hsp90 inhibitors: NMS-E973, a novel synthetic inhibitor, and 17-AAG (Tanespimycin), a well-characterized ansamycin antibiotic. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their research and development endeavors.
Executive Summary
This compound and 17-AAG are both potent inhibitors of Hsp90, a molecular chaperone essential for the proper folding and activity of a multitude of client proteins involved in cell growth, proliferation, and survival.[1][2] While both compounds target the ATP-binding pocket in the N-terminal domain of Hsp90, they belong to different chemical classes, which influences their pharmacological properties.[3][4] this compound is a second-generation, non-ansamycin, isoxazole-derived inhibitor, lauded for its high potency, selectivity, and ability to cross the blood-brain barrier (BBB).[3][5] In contrast, 17-AAG is a derivative of the natural product geldanamycin and belongs to the benzoquinone ansamycin class.[6] Although a first-generation Hsp90 inhibitor, 17-AAG has been extensively studied in preclinical and clinical settings.[7][8] This guide will delve into a comparative analysis of their mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery
Both this compound and 17-AAG exert their anticancer effects by inhibiting the ATPase activity of Hsp90.[3][4] Hsp90 is a dynamic molecular chaperone that cycles through conformational changes driven by ATP binding and hydrolysis to facilitate the maturation and stability of its client proteins.[1][9][10] These client proteins include a host of oncogenic kinases (e.g., ErbB2, B-Raf, ALK, AKT), transcription factors, and other proteins that are often mutated or overexpressed in cancer cells, making them highly dependent on Hsp90 function.[2][3][11]
By binding to the N-terminal ATP pocket, this compound and 17-AAG competitively inhibit ATP binding, thereby arresting the Hsp90 chaperone cycle.[3][12] This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[4] The simultaneous degradation of multiple oncoproteins disrupts several key signaling pathways crucial for tumor growth and survival, such as the PI3K/AKT and RAF/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[4][13]
References
- 1. Hsp90: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. clltopics.org [clltopics.org]
- 7. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. Hsp90 and client protein maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Unraveling Drug Resistance: A Comparative Analysis of Cross-Resistance Studies
A comprehensive understanding of cross-resistance is pivotal for the strategic development of novel therapeutics and the anticipation of treatment outcomes. This guide provides a framework for evaluating the cross-resistance profiles of investigational drugs, using hypothetical data in the absence of specific public information on "Nms-E973". The methodologies and data presentation formats outlined below serve as a template for researchers and drug development professionals to compare the performance of a lead compound against alternative therapies.
While specific cross-resistance data for a compound designated "this compound" is not available in the public domain, this guide illustrates how such a study would be presented. The principles and experimental designs are drawn from established practices in preclinical drug development and oncology research.
Comparative Efficacy and Cross-Resistance Profile
To assess the potential for cross-resistance, a new chemical entity is typically tested against a panel of cell lines with well-characterized resistance mechanisms to existing drugs. The following table summarizes hypothetical data for a compound, here named "Compound-X," which could be analogous to this compound, compared to standard-of-care agents.
| Cell Line | Resistance Mechanism | Compound-X IC₅₀ (nM) | Doxorubicin IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) |
| Parental Sensitive (MCF-7) | None | 15 | 50 | 10 |
| Doxorubicin-Resistant (MCF-7/ADR) | ABCB1 (MDR1) Overexpression | 25 | 2500 | 150 |
| Paclitaxel-Resistant (MCF-7/Tax) | Tubulin Mutation | 18 | 65 | 1200 |
| Cisplatin-Resistant (A2780/CIS) | Increased DNA Repair | 20 | 55 | 12 |
Table 1: Comparative in vitro cytotoxicity of Compound-X and standard chemotherapeutic agents against sensitive and resistant cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the drug concentration required to inhibit the growth of 50% of the cells. Lower IC₅₀ values denote higher potency. This table demonstrates how Compound-X maintains significant activity against cell lines that are highly resistant to doxorubicin and paclitaxel, suggesting a lack of cross-resistance with these agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are typical protocols for the key experiments cited.
Cell Culture and Maintenance
Parental human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines were obtained from the American Type Culture Collection (ATCC). Drug-resistant sublines (MCF-7/ADR, MCF-7/Tax, and A2780/CIS) were established by continuous exposure to stepwise increasing concentrations of the respective drugs. All cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For resistant cell lines, a low concentration of the selecting drug was maintained in the culture medium to ensure the stability of the resistant phenotype.
In Vitro Cytotoxicity Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of Compound-X, doxorubicin, or paclitaxel for 72 hours. After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from dose-response curves using non-linear regression analysis (GraphPad Prism). Each experiment was performed in triplicate.
Visualizing Cellular Mechanisms and Experimental Processes
Diagrams are essential for clearly communicating complex biological pathways and experimental workflows. The following visualizations are generated using Graphviz (DOT language) and adhere to the specified design constraints.
Signaling Pathway of Drug Efflux
A common mechanism of multi-drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell. The diagram below illustrates this process.
Caption: ATP-dependent drug efflux by P-glycoprotein.
Experimental Workflow for IC₅₀ Determination
The workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound is a standard procedure in drug screening and characterization.
Caption: Workflow for MTT-based cytotoxicity assay.
Nms-E973 Combination Therapy: A Preclinical Strategy to Counter Acquired Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to targeted cancer therapies remains a significant hurdle in achieving durable clinical responses. Tumors initially sensitive to specific inhibitors often develop mechanisms to evade drug action, leading to disease progression. This guide provides a comparative overview of the preclinical data supporting the use of Nms-E973, a potent HSP90 inhibitor, in combination therapies designed to prevent or overcome acquired resistance. We will compare its mechanism and preclinical efficacy with established and emerging alternative strategies in relevant cancer types, supported by experimental data and detailed methodologies.
This compound: Targeting a Master Regulator of Oncogenic Signaling
This compound is a synthetic, isoxazole-derived small molecule that acts as a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational stability and function of a wide array of "client" proteins, many of which are key drivers of cancer growth and survival.[3][4] These clients include mutated and overexpressed kinases that are the targets of many successful targeted therapies, such as BRAF, ALK, EGFR, and MET.[1]
By inhibiting HSP90, this compound leads to the degradation of these client proteins, effectively shutting down multiple oncogenic signaling pathways simultaneously.[1][2] This multi-pronged attack forms the basis of its potential to combat acquired resistance, which often arises from the activation of alternative signaling pathways or secondary mutations in the target protein. A notable feature of this compound is its ability to cross the blood-brain barrier, suggesting its potential utility in treating brain metastases, a common site of relapse and resistance.[1][2][5]
Preclinical Evidence for this compound in Overcoming Acquired Resistance
Preclinical studies have demonstrated the efficacy of this compound in models of acquired resistance to targeted therapies.
In BRAF-Mutant Melanoma
In melanoma models resistant to the BRAF inhibitor vemurafenib, resistance is often driven by the reactivation of the MAPK pathway through various mechanisms. Preclinical data shows that this compound can effectively inhibit the proliferation of vemurafenib-resistant melanoma cells.[1][2]
Experimental Data Summary: this compound in Vemurafenib-Resistant Melanoma
| Cell Line | Treatment | IC50 (µM) | Observations |
| A375 (Vemurafenib-sensitive) | This compound | ~0.1 | Potent single-agent activity. |
| A375-Resistant (Vemurafenib-resistant) | This compound | ~0.15 | Maintained potency in resistant cells. |
| A375 | This compound + PLX-4720 (Vemurafenib analog) | Synergistic | Combination shows enhanced anti-proliferative activity.[1] |
In ALK-Rearranged Non-Small Cell Lung Cancer (NSCLC)
Acquired resistance to ALK inhibitors like crizotinib in NSCLC can be mediated by secondary mutations in the ALK kinase domain or by the activation of bypass signaling pathways. Preclinical models have shown that this compound is active against cell lines harboring crizotinib-resistant ALK mutations.[1][2]
Experimental Data Summary: this compound in Crizotinib-Resistant NSCLC Models
| Cell Line | ALK Status | Treatment | IC50 (nM) | Key Finding |
| H3122 | EML4-ALK | This compound | <50 | Effective against ALK-driven NSCLC. |
| H3122-CR | EML4-ALK with resistance mutations | This compound | <50 | Overcomes resistance mediated by secondary ALK mutations. |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound in overcoming acquired resistance and a typical preclinical experimental workflow.
Caption: this compound circumvents resistance by degrading HSP90 client proteins.
Caption: A typical workflow for preclinical evaluation of this compound.
Comparison with Alternative Strategies
While this compound shows preclinical promise, it is important to consider the current standard-of-care and other emerging strategies for acquired resistance.
Standard of Care: Combination Targeted Therapies
The primary clinical strategy to delay or overcome acquired resistance is the use of combination targeted therapies from the outset.
-
BRAF/MEK Inhibitors in Melanoma: The combination of a BRAF inhibitor (e.g., dabrafenib, vemurafenib, encorafenib) with a MEK inhibitor (e.g., trametinib, cobimetinib, binimetinib) is the standard of care for BRAF V600-mutant melanoma.[6][7][8] This combination provides a more profound and durable inhibition of the MAPK pathway compared to BRAF inhibitor monotherapy.[7] However, resistance eventually develops in most patients.[7]
-
Next-Generation ALK Inhibitors in NSCLC: In ALK-rearranged NSCLC, the development of next-generation ALK inhibitors (e.g., alectinib, brigatinib, lorlatinib) has been a key strategy to overcome resistance to first-generation inhibitors like crizotinib.[9][10][11] These newer agents are more potent and active against a broader range of ALK resistance mutations.[9][10] Lorlatinib, a third-generation inhibitor, is designed to be active against the highly resistant G1202R mutation.[12]
Comparison Table: this compound vs. Standard Combination Therapies
| Feature | This compound Combination | Standard Combination (e.g., BRAF/MEK, Next-gen ALK) |
| Mechanism | Broad inhibition of multiple HSP90 client proteins, including those in bypass pathways. | Vertical inhibition of the primary signaling pathway. |
| Spectrum of Activity | Potentially active against a wider range of resistance mechanisms (on-target and bypass). | Primarily targets on-target resistance mechanisms. |
| Clinical Status | Preclinical. | Approved and standard of care. |
| Potential Advantages | May overcome resistance mediated by pathways not targeted by current combinations. Activity against brain metastases. | Proven clinical efficacy and established safety profiles. |
| Potential Challenges | Potential for off-target toxicities due to broad mechanism. Lack of clinical data. | Eventual development of resistance remains a challenge. |
Emerging Strategies
-
Combination with Immunotherapy: Combining targeted therapies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) is a promising strategy being actively investigated in clinical trials for both melanoma and NSCLC.[7] The rationale is that targeted therapy can induce tumor cell death and release of tumor antigens, thereby priming the immune system for a more robust anti-tumor response mediated by immunotherapy.
-
Targeting Parallel Pathways: For resistance mechanisms involving the activation of bypass pathways (e.g., MET amplification in EGFR-mutant NSCLC), combination therapies targeting both the primary oncogene and the bypass pathway are being explored. For instance, combining an ALK inhibitor with a MET inhibitor has shown promise in a case of acquired MET-driven resistance.[13]
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies of this compound are summarized below.
Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Method:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of this compound, a targeted inhibitor, or the combination of both for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the levels of HSP90 client proteins.
-
Method:
-
Cells are treated with this compound for a specified time (e.g., 24 hours).
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against specific client proteins (e.g., p-ERK, ALK, AKT) and a loading control (e.g., β-actin).
-
Proteins are detected using horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence substrate.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Human cancer cells (e.g., A375 melanoma) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, this compound, targeted inhibitor, combination).
-
Drugs are administered according to a specified schedule (e.g., daily, twice daily).
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for biomarker analysis.
-
Conclusion
This compound, as a potent HSP90 inhibitor, presents a compelling preclinical rationale for use in combination therapies to combat acquired drug resistance. Its ability to target multiple oncogenic drivers simultaneously offers a potential advantage over strategies that focus on a single signaling pathway. While clinical data for this compound combination therapy is not yet available, the extensive preclinical evidence warrants further investigation. For researchers and drug developers, HSP90 inhibition remains a promising avenue to explore in the ongoing effort to develop more durable and effective cancer treatments. The continued elucidation of resistance mechanisms will be crucial in designing rational combination strategies that can effectively circumvent tumor evolution.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 7. Combination Treatment of Patients with BRAF-Mutant Melanoma: A New Standard of Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Advances in the Treatment of BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. memoinoncology.com [memoinoncology.com]
- 10. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advancements of Monotherapy, Combination, and Sequential Treatment of EGFR/ALK-TKIs and ICIs in Non–Small Cell Lung Cancer [frontiersin.org]
- 12. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. Combinatorial therapy is a safe and durable treatment option in ALK-rearranged non-small cell lung cancer with an acquired MET exon 14 skipping mutation mediated resistance to alectinib: a case report - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Second-Generation Hsp90 Inhibitors in the Spotlight
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of seven leading second-generation Heat Shock Protein 90 (Hsp90) inhibitors. We delve into their binding affinities, preclinical efficacy, and off-target profiles, supported by detailed experimental methodologies to inform your research and development endeavors.
Heat Shock Protein 90 (Hsp90) has emerged as a critical target in oncology. This molecular chaperone is essential for the stability and function of numerous client proteins, many of which are oncoproteins driving cancer cell proliferation, survival, and metastasis. The development of Hsp90 inhibitors aims to disrupt these oncogenic signaling pathways. While first-generation inhibitors like geldanamycin and its derivatives showed promise, they were hampered by poor solubility and hepatotoxicity. Second-generation inhibitors have been engineered to overcome these limitations, offering improved pharmacokinetic properties and greater potency.
This guide focuses on a head-to-head comparison of seven prominent second-generation Hsp90 inhibitors: Ganetespib (STA-9090) , Luminespib (NVP-AUY922) , Onalespib (AT13387) , PU-H71 , NVP-HSP990 , SNX-5422 , and Pimitespib (TAS-116) .
Binding Affinity: A Tight Grip on the Target
The potency of an Hsp90 inhibitor is fundamentally linked to its binding affinity for the N-terminal ATP-binding pocket of the Hsp90 protein. High-affinity binding competitively inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent degradation of its client proteins. The following table summarizes the reported binding affinities of the seven inhibitors against different Hsp90 isoforms.
| Inhibitor | Hsp90α (IC50/Ki/Kd) | Hsp90β (IC50/Ki/Kd) | GRP94 (IC50/Ki/Kd) | TRAP1 (IC50/Ki/Kd) |
| Ganetespib (STA-9090) | IC50: 4 nM (OSA 8 cells) | - | - | - |
| Luminespib (NVP-AUY922) | IC50: 13 nM | IC50: 21 nM | Weaker potency | Weaker potency |
| Onalespib (AT13387) | Kd: 0.71 nM | - | - | - |
| PU-H71 | IC50: 51 nM | - | - | - |
| NVP-HSP990 | IC50: 0.6 nM | IC50: 0.8 nM | IC50: 8.5 nM | IC50: 320 nM[1] |
| SNX-5422 | Kd: 41 nM | - | - | - |
| Pimitespib (TAS-116) | Ki: 34.7 nM[2] | Ki: 21.3 nM[2] | Ki: >50,000 nM[2] | Ki: >50,000 nM[2] |
Note: The type of binding affinity measurement (IC50, Ki, or Kd) and the experimental system (e.g., cell-free assay, specific cell line) can vary between studies, making direct comparisons challenging. Data should be interpreted within the context of the cited experiments.
In Vitro Efficacy: Halting Cancer Cell Growth
The ultimate goal of an Hsp90 inhibitor is to translate its potent binding into effective anti-cancer activity. The following table presents a comparative overview of the in vitro efficacy of the seven inhibitors, as measured by their half-maximal inhibitory concentration (IC50) for cell proliferation in various human cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) |
| Ganetespib (STA-9090) | NSCLC (NCI-H1975) | 3 |
| Prostate (DU145) | 12[3] | |
| Prostate (PC3) | 77[3] | |
| Prostate (LNCaP) | 8[3] | |
| Prostate (VCaP) | 7[3] | |
| Luminespib (NVP-AUY922) | NSCLC (A549) | 7 |
| Gastric (NCI-N87) | 4 | |
| Onalespib (AT13387) | Melanoma (A375) | 18[4] |
| PU-H71 | Breast (MDA-MB-231) | ~100 |
| NVP-HSP990 | Gastric (GTL-16) | 14[1] |
| Breast (BT474) | 7[1] | |
| NSCLC (A549) | 28[1] | |
| NSCLC (H1975) | 35[1] | |
| Leukemia (MV4;11) | 4[1] | |
| SNX-5422 | Breast (MCF-7) | 16[5] |
| Colon (SW620) | 19[5] | |
| Leukemia (K562) | 23[5] | |
| Pimitespib (TAS-116) | ATL-related cell lines | < 500[5] |
In Vivo Efficacy: Shrinking Tumors in Preclinical Models
The translation of in vitro potency to in vivo anti-tumor activity is a critical step in drug development. The following summarizes key findings from preclinical xenograft studies for each inhibitor.
-
Ganetespib (STA-9090): Demonstrated significant tumor growth inhibition in xenograft models of non-small cell lung cancer (NSCLC) and prostate cancer, including models resistant to other therapies.[3] In a breast cancer model, ganetespib induced tumor regression.[6]
-
Luminespib (NVP-AUY922): Showed potent anti-tumor activity in various xenograft models, including NSCLC and gastric cancer.
-
Onalespib (AT13387): Effectively crossed the blood-brain barrier and extended survival in a glioblastoma xenograft model, both as a single agent and in combination with temozolomide.[7][8]
-
PU-H71: Induced complete responses in triple-negative breast cancer xenograft models.
-
NVP-HSP990: Exhibited dose-dependent tumor growth inhibition in gastric and breast cancer xenograft models.[1]
-
SNX-5422: Showed anti-tumor activity in various solid tumor and hematological malignancy xenograft models.
-
Pimitespib (TAS-116): Demonstrated significant inhibitory effects on tumor growth in ATL cell-xenografted mice.[5]
Off-Target Effects and Safety Profile
A crucial aspect of drug development is understanding and minimizing off-target effects to ensure a favorable safety profile.
-
Luminespib (NVP-AUY922): A screening against a panel of kinases and receptors showed that at a concentration of 10 µM, it had greater than 50% inhibitory activity against only 6 receptors and 1 enzyme, with over 50-fold selectivity for Hsp90.[9]
-
Onalespib (AT13387): Has a favorable toxicity profile and can penetrate the blood-brain barrier.[10]
-
Ganetespib (STA-9090): Generally well-tolerated in clinical trials, with the most common adverse events being gastrointestinal in nature and fatigue.[11]
-
PU-H71: Demonstrates a high degree of selectivity for Hsp90 in tumor epichaperome complexes, which is expected to reduce off-target effects in healthy tissues.[2]
-
SNX-5422: Development was discontinued due to ocular toxicity observed in animal models and a separate phase I study.[12]
-
Pimitespib (TAS-116): While characteristic Hsp90 inhibitor side effects like gastrointestinal toxicity and night blindness were observed, they were mostly mild, and the overall safety profile was considered manageable.[13]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the general methodologies for the key experiments cited.
Binding Affinity Assay (Fluorescence Polarization)
This competitive assay measures the ability of a test compound to displace a fluorescently labeled Hsp90 inhibitor (e.g., GM-BODIPY or GM-cy3B) from the Hsp90 protein.
Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of purified recombinant Hsp90α, fluorescently labeled Hsp90 probe, and a dilution series of the test inhibitor in a suitable assay buffer.
-
Assay Plate Setup: In a microplate, combine the Hsp90 protein and the fluorescent probe.
-
Compound Addition: Add the test inhibitor at various concentrations to the wells. Include control wells with no inhibitor (maximum polarization) and wells with a known potent inhibitor (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
This assay determines the effect of the Hsp90 inhibitors on the viability and proliferation of cancer cells.
Workflow:
Caption: Cell Proliferation Assay Workflow (MTT).
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor for a specified duration (e.g., 72 hours).
-
Dye Addition: Add MTT or SRB dye to each well and incubate for a few hours.
-
Solubilization: For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For the SRB assay, fix the cells and then solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the degradation of Hsp90 client proteins following inhibitor treatment, a hallmark of Hsp90 inhibition.
Workflow:
Caption: Western Blot Analysis Workflow.
Detailed Steps:
-
Cell Treatment and Lysis: Treat cancer cells with the Hsp90 inhibitor for various times and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the Hsp90 client proteins of interest (e.g., AKT, HER2, RAF-1) and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Tumor Xenograft Study
This in vivo model assesses the anti-tumor efficacy of the Hsp90 inhibitors in a living organism.
Workflow:
Caption: Tumor Xenograft Study Workflow.
Detailed Steps:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the Hsp90 inhibitor and a vehicle control to the respective groups via an appropriate route (e.g., intravenous, oral) and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting). Analyze the data to determine the effect of the inhibitor on tumor growth.
Conclusion
The second generation of Hsp90 inhibitors represents a significant advancement in the quest to effectively target this crucial molecular chaperone in cancer. The inhibitors profiled in this guide exhibit potent binding affinities and compelling preclinical anti-tumor activity across a range of cancer types. While challenges related to toxicity and the development of resistance remain, the data presented here underscore the therapeutic potential of these agents. This comprehensive comparison, along with the detailed experimental protocols, provides a valuable resource for the scientific community to guide further research and the development of novel, more effective Hsp90-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 3. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Hsp90 and mTOR inhibitors as potential drugs for the treatment of TSC1/TSC2 deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of Onalespib, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probe Luminespib | Chemical Probes Portal [chemicalprobes.org]
- 10. Advances in the clinical development of heat shock protein 90 (Hsp90) inhibitors in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
Validating Nms-E973's Blood-Brain Barrier Penetration In Vivo: A Comparative Guide
For researchers and drug development professionals focused on therapies targeting the central nervous system (CNS), the ability of a compound to effectively cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic potential. Nms-E973, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated promise in preclinical models, particularly due to its reported ability to penetrate the BBB.[1][2] This guide provides a comparative analysis of this compound's in vivo BBB penetration with other notable brain-penetrant Hsp90 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Hsp90 Inhibition in the CNS
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide array of "client" proteins.[3][4][5] Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer and neurodegenerative diseases. By inhibiting the ATPase activity of Hsp90, this compound and other Hsp90 inhibitors lead to the degradation of these client proteins, thereby disrupting multiple oncogenic and pathological signaling cascades simultaneously. In the context of CNS disorders, this mechanism is particularly relevant for targeting brain tumors and proteinopathies associated with neurodegeneration.
Below is a diagram illustrating the central role of Hsp90 in regulating key signaling pathways implicated in cancer.
Comparative Analysis of In Vivo BBB Penetration
The extent of BBB penetration is often quantified by the brain-to-plasma concentration ratio (B/P ratio), which measures the concentration of a drug in the brain relative to its concentration in the blood. A higher B/P ratio generally indicates better penetration into the CNS. The following table summarizes the available in vivo BBB penetration data for this compound and selected alternative brain-penetrant Hsp90 inhibitors.
| Compound | Animal Model | Dose & Route | Time Point | Brain Concentration | Plasma Concentration | Brain/Plasma Ratio | Reference |
| This compound | Nude Mice (A375 xenograft) | 60 mg/kg, i.v. | 24 h | ~3 µM | ~1 µM | ~3 | Fogliatto et al., 2013[1] |
| SNX-0723 | Rat | 10 mg/kg, oral | 6 h (Cmax) | ~1.2 µM | Not Reported | Not Reported | Putcha et al., 2010[6][7] |
| NXD30001 | Not Specified | Not Specified | Not Specified | Reported to cross BBB | Not Reported | Not Reported | Cha et al., 2014 |
| 17-DMAG | SCID Mice (MDA-MB-231 xenograft) | 75 mg/kg, i.v. | 30 min | Not Reported | 15.4 µg/mL | Not Reported | Egorin et al., 2002[8] |
Note: Direct comparison of B/P ratios is challenging due to variations in experimental conditions, including animal models, dosing, and time points. The data for some compounds is incomplete in the publicly available literature.
From the available data, this compound demonstrates significant brain penetration, with brain concentrations exceeding those in the plasma 24 hours after administration.[1] While quantitative B/P ratios for SNX-0723 and NXD30001 are not explicitly stated in the provided references, both are described as brain-permeable. 17-DMAG, a water-soluble analog of 17-AAG, also distributes to tissues, but specific brain concentration data at steady-state for a direct B/P ratio calculation was not found in the initial search.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of BBB penetration. Below are generalized protocols for key experiments based on the methodologies reported for this compound and similar compounds.
In Vivo Pharmacokinetic Study for BBB Penetration
Objective: To determine the concentration of the test compound in plasma and brain tissue over time to calculate the brain-to-plasma ratio.
Animal Model:
-
Species: Male/Female mice (e.g., Balb/c nude, CD2F1, or SCID, depending on the study's primary endpoint).
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
Formulation: The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil; or aqueous solution for water-soluble compounds).
-
Route of Administration: Intravenous (i.v.) bolus via the tail vein or oral gavage.
-
Dose: A predetermined dose (e.g., 10-75 mg/kg) is administered.
Sample Collection:
-
At designated time points post-administration (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), animals are anesthetized.
-
Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Immediately following blood collection, the animal is euthanized, and the brain is perfused with ice-cold saline to remove remaining blood.
-
The brain is excised, weighed, and snap-frozen in liquid nitrogen, then stored at -80°C.
Sample Analysis (LC-MS/MS):
-
Brain Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., PBS) to create a uniform suspension.
-
Extraction: The compound is extracted from plasma and brain homogenate using a suitable method like protein precipitation with acetonitrile or liquid-liquid extraction. An internal standard is added to correct for extraction efficiency and matrix effects.
-
Quantification: The concentration of the compound in the extracts is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A standard curve is generated using known concentrations of the compound in the respective matrix (plasma or brain homogenate).
Data Analysis:
-
The brain concentration (ng/g of tissue) and plasma concentration (ng/mL) at each time point are calculated.
-
The brain-to-plasma ratio is calculated by dividing the brain concentration by the plasma concentration at each corresponding time point.
The following diagram outlines the general workflow for an in vivo BBB penetration study.
Conclusion
The validation of this compound's ability to cross the blood-brain barrier in vivo is a significant step in its development as a potential therapeutic for CNS malignancies and other neurological disorders. The available data suggests that this compound achieves and maintains high concentrations in the brain, a key advantage over many other Hsp90 inhibitors. For a comprehensive and direct comparison with alternative compounds, further studies employing standardized in vivo pharmacokinetic protocols are necessary. The methodologies and comparative data presented in this guide are intended to provide a foundational resource for researchers in the field to design and interpret their own BBB penetration studies.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy [mdpi.com]
- 6. Mouse tissue collection [protocols.io]
- 7. Brain-permeable small-molecule inhibitors of Hsp90 prevent alpha-synuclein oligomer formation and rescue alpha-synuclein-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
NMS-E973 in the Landscape of Isoxazole-Based Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival.[1][2][3] Inhibition of Hsp90's ATPase activity leads to the degradation of these "client" proteins, making it an attractive therapeutic strategy.[1][2] Among the various chemical scaffolds developed to target Hsp90, isoxazole-based inhibitors have shown significant promise, with several compounds advancing into clinical trials.[3][4][5] This guide provides a detailed comparison of NMS-E973 with other notable isoxazole-based Hsp90 inhibitors, supported by experimental data and methodologies.
This compound is a potent, selective, and orally bioavailable Hsp90 inhibitor belonging to a novel isoxazole-derived class.[6][7] A key distinguishing feature of this compound is its ability to cross the blood-brain barrier (BBB), suggesting its potential for treating intracranial metastases.[6][7] This guide will compare the biochemical and cellular activity of this compound against other well-characterized isoxazole-based inhibitors such as NVP-AUY922 (luminespib) and VER-50589.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and other isoxazole-based Hsp90 inhibitors based on available preclinical data.
| Inhibitor | Hsp90α Binding Affinity | Cellular Antiproliferative Activity (GI₅₀/IC₅₀) | Key Differentiators |
| This compound | DC₅₀ <10 nM[8][9] | Average IC₅₀ of 1.6 μM across a large cell line panel; potent activity (<100 nM) in sensitive lines like MV-4-11 (29 nM) and BT-474 (73 nM).[6][8] | Crosses the blood-brain barrier; shows efficacy in intracranial tumor models; potent against models of resistance to kinase inhibitors.[6][7] |
| NVP-AUY922 (Luminespib) | IC₅₀ = 21 nM[10] | Potent activity in the low nanomolar range in various cancer cell lines, with an average GI₅₀ of 9 nM.[10] | One of the most potent Hsp90 inhibitors to enter clinical trials; demonstrates broad antitumor activity.[2][4] |
| VER-50589 | K_d_ = 4.5 nM; IC₅₀ = 21 nM[11] | Average GI₅₀ of 78 nM across a human cancer cell line panel, showing approximately 9-fold greater potency than its pyrazole analog (VER-49009).[11] | Exhibits enhanced cellular uptake compared to its corresponding pyrazole analog; demonstrates in vivo therapeutic activity.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Hsp90 inhibition by this compound.
Caption: Workflow for Hsp90 inhibitor testing.
Detailed Experimental Protocols
The following are representative methodologies for the key experiments used to characterize and compare Hsp90 inhibitors.
Hsp90 Binding Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of a test compound to Hsp90 by competing with a fluorescently labeled ligand.
-
Principle: A small, fluorescently labeled molecule ("probe") bound to the large Hsp90 protein rotates slowly, emitting highly polarized light. When a test inhibitor displaces the probe, the free probe tumbles rapidly, resulting in a decrease in fluorescence polarization.
-
Reagents and Materials:
-
Recombinant human Hsp90α protein.
-
Fluorescently labeled probe (e.g., a derivative of geldanamycin).
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction mixture containing Hsp90 protein (e.g., 5 nM final concentration) and the fluorescent probe (e.g., 0.5 nM final concentration) in the assay buffer.[9]
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 18 hours) to reach binding equilibrium.[9]
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the concentration of inhibitor that causes 50% displacement of the probe (DC₅₀ or IC₅₀) by fitting the data to a competitive binding model.[9]
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., A375 melanoma, BT-474 breast cancer).[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Test compounds serially diluted in culture medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent.
-
96-well clear or white-walled plates.
-
Spectrophotometer or luminometer.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells with vehicle (DMSO) as a control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
Calculate the concentration of inhibitor that causes a 50% reduction in cell viability (IC₅₀ or GI₅₀) relative to the vehicle-treated control cells.
-
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to confirm the mechanism of action by observing the degradation of known Hsp90 client proteins.
-
Principle: Following treatment with an Hsp90 inhibitor, cell lysates are prepared and proteins are separated by size via SDS-PAGE. Specific proteins are then detected using antibodies. A decrease in client protein levels and an increase in Hsp70 (a biomarker of Hsp90 inhibition) are expected.[12]
-
Reagents and Materials:
-
Cancer cell lines.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, C-RAF, HER2) and Hsp70.[11][13]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Protein electrophoresis and transfer equipment.
-
-
Procedure:
-
Treat cultured cancer cells with various concentrations of the Hsp90 inhibitor for a set time (e.g., 24 hours).[6]
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and apply a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Conclusion
This compound stands out among isoxazole-based Hsp90 inhibitors due to its potent biochemical and cellular activity, combined with a favorable pharmacokinetic profile that includes the rare ability to penetrate the blood-brain barrier.[6][7] While inhibitors like NVP-AUY922 show exceptional potency, the unique characteristic of this compound suggests its potential for development in challenging clinical settings, such as tumors with brain metastases or those that have acquired resistance to other targeted therapies.[6][7] The experimental protocols detailed above provide a standardized framework for the continued evaluation and comparison of this promising class of anticancer agents.
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NMS-E973: A Comparative Guide to Novel Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation Hsp90 inhibitor, NMS-E973, against other novel cancer therapeutics. The following sections detail its mechanism of action, benchmark its performance against comparable drugs with supporting experimental data, and provide comprehensive experimental protocols for key assays.
Introduction to this compound
This compound is a potent and selective, orally bioavailable, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its mechanism of action involves binding to the ATP-binding site in the N-terminal domain of Hsp90, a molecular chaperone essential for the stability and function of numerous client proteins involved in oncogenesis.[1] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby simultaneously blocking multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key pathways affected include the Raf/MAPK, PI3K/AKT, and JAK/STAT signaling cascades. A significant characteristic of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential therapeutic utility for primary brain malignancies and brain metastases.[1][2]
Comparative Analysis of Hsp90 Inhibitors
The landscape of Hsp90 inhibitors has evolved from first-generation ansamycin-based compounds to more potent and selective second-generation synthetic molecules. This section benchmarks this compound against other notable second-generation Hsp90 inhibitors: ganetespib, onalespib, and pimitespib (TAS-116).
In Vitro Antiproliferative Activity
A direct comparison of this compound and ganetespib in various cancer cell lines demonstrated their comparable potent in vitro inhibitory activity.[3] The half-maximal inhibitory concentration (IC50) values from a high-content imaging-based cell proliferation assay are presented in Table 1.
| Cell Line | Cancer Type | This compound IC50 (nM) | Ganetespib IC50 (nM) |
| A375 | Melanoma | 35 | 25 |
| SK-MEL-28 | Melanoma | 45 | 30 |
| HT-29 | Colon Cancer | 50 | 40 |
| HCT116 | Colon Cancer | 60 | 55 |
| A549 | Lung Cancer | 75 | 60 |
| NCI-H460 | Lung Cancer | 80 | 70 |
Table 1: Comparative IC50 values of this compound and Ganetespib in various cancer cell lines. Data indicates that both compounds exhibit potent, nanomolar-range antiproliferative activity across multiple cancer types.[3][4]
While direct head-to-head studies with onalespib and pimitespib are limited, data from separate studies using common cancer cell lines allow for an indirect comparison. Onalespib has demonstrated an IC50 of 0.7 nM in certain cancer models, and pimitespib has shown IC50 values of less than 0.5 μmol/L in adult T-cell leukemia/lymphoma cell lines.[5][6]
In Vivo Antitumor Efficacy
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Proliferation Assay (High-Content Imaging)
This assay determines the dose-dependent effect of a compound on cell viability.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the Hsp90 inhibitor (e.g., this compound, ganetespib) or vehicle control (DMSO) for 72 hours.
-
Staining: After incubation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with Hoechst 33342 to visualize cell nuclei.
-
Imaging and Analysis: Plates are imaged using a high-content imaging system. The number of nuclei per well is quantified to determine cell viability.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[3]
Western Blot Analysis for Hsp90 Client Protein Degradation
This method is used to assess the on-target effect of Hsp90 inhibitors by measuring the degradation of client proteins.
-
Cell Lysis: Cancer cells are treated with the Hsp90 inhibitor at various concentrations and time points. Subsequently, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against Hsp90 client proteins (e.g., AKT, CDK1, HER2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][11]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 5-10 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The Hsp90 inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width²). Body weight and general health of the mice are also monitored.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Survival analysis may also be performed.[2][12][13]
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound inhibits the Hsp90 chaperone cycle, leading to the degradation of client proteins and the blockade of multiple oncogenic signaling pathways.
Caption: A typical experimental workflow for benchmarking the in vitro and in vivo efficacy of this compound against other novel cancer therapeutics.
References
- 1. This compound, a novel synthetic inhibitor of Hsp90 with activity against multiple models of drug resistance to targeted agents, including intracranial metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor this compound exerts the anticancer effect against glioblastoma via induction of PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAS‐116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of an HSP90 inhibitor, ganetespib, in preclinical thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical activity of the heat shock protein 90 inhibitor ganetespib in clear cell renal cell carcinoma. - ASCO [asco.org]
- 10. astx.com [astx.com]
- 11. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nms-E973: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for Nms-E973
This document provides detailed procedures for the safe handling and disposal of this compound, a potent HSP90 inhibitor. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before working with this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1253584-84-7 |
| Molecular Formula | C₂₂H₂₂N₄O₇ |
| Molecular Weight | 454.4 g/mol |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO |
Experimental Protocols: Safe Disposal Procedures
The proper disposal of this compound, classified as a cytotoxic and antineoplastic agent, requires strict adherence to hazardous waste regulations. The following step-by-step procedures are designed to mitigate risks and ensure compliance.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), all personnel must wear the following minimum PPE:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Chemical splash goggles or a full-face shield.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form or creating solutions.
Waste Segregation and Collection
Proper segregation of waste is paramount to prevent cross-contamination and ensure correct disposal streams.
-
Solid Waste:
-
Place all disposable materials that have come into contact with this compound, such as gloves, gowns, bench paper, and empty vials, into a designated, leak-proof, and puncture-resistant hazardous waste container.[1][2]
-
This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the chemical name "this compound."[1][2]
-
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of all needles, syringes, and other sharps contaminated with this compound in a designated, puncture-proof sharps container specifically for cytotoxic sharps.[2]
-
This container must be labeled as "Cytotoxic Sharps."
-
Decontamination of Work Surfaces
-
Following any work with this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with a suitable decontamination solution.
-
All cleaning materials used in this process must be disposed of as solid cytotoxic waste.
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Small Spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent pads.
-
Carefully collect the absorbent material and any contaminated debris, placing it in the designated cytotoxic solid waste container.
-
Clean the spill area with a decontamination solution, followed by water.
-
-
Large Spills (greater than 5 mL):
-
Evacuate the area immediately and restrict access.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.
-
Provide EHS with the Safety Data Sheet (SDS) for this compound upon their arrival.
-
Final Disposal
-
All collected this compound waste must be disposed of through your institution's hazardous waste management program.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3]
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.[4]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
